Apoptone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAXZOYFIHQCBN-JRRMKBMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171418 | |
| Record name | 17alpha-Ethynyl-3alpha-androstanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183387-50-0 | |
| Record name | 17α-Ethynyl-5α-androstane-3α,17β-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183387-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HE 3235 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183387500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apoptone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17alpha-Ethynyl-3alpha-androstanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APOPTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891O182ZP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Apoptone in Prostate Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of prostate cancer therapeutics is continually evolving, with a significant focus on developing agents that can overcome resistance to standard hormonal therapies. In this context, the compound known as Apoptone has generated interest. However, it is crucial to distinguish between two substances that are often conflated: This compound (HE3235) , a synthetic steroid derivative, and Apatone , a combination of Vitamin C and Vitamin K3. This technical guide will provide a detailed overview of the mechanism of action for both, based on available preclinical and clinical data, to offer a clear understanding for research and drug development professionals.
Section 1: this compound (HE3235)
This compound (HE3235) is a synthetic analog of a naturally occurring adrenal steroid, 5-androstenediol.[1] Its development has been aimed at treating castration-resistant prostate cancer (CRPC). The primary mechanism of HE3235 revolves around the modulation of the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer progression.
Core Mechanism of Action
Preclinical studies have indicated that HE3235 exerts its anti-cancer effects through a multi-pronged approach targeting the AR axis and inducing programmed cell death.
-
Downregulation of Androgen Receptor: In xenograft models of castration-resistant prostate cancer, treatment with HE3235 has been shown to significantly lower the protein levels of the androgen receptor.[2] This reduction in AR expression is a key mechanism for inhibiting the growth of prostate cancer cells that remain dependent on AR signaling even in a low-androgen environment.
-
Inhibition of Intratumoral Androgen Synthesis: HE3235 has been observed to suppress the synthesis of androgens directly within the tumor microenvironment.[2] Specifically, it leads to reduced levels of testosterone and dihydrotestosterone (DHT), the most potent androgen, thereby cutting off the fuel supply for AR activation.[2][3]
-
Induction of Apoptosis and Cell Cycle Arrest: Flow cytometry analysis of prostate cancer cells treated with HE3235 revealed an increase in apoptosis and an alteration in the cell cycle.[1] The compound was found to induce cell cycle arrest in the G1 phase, preventing the cells from progressing to the DNA synthesis (S) phase.[1]
Signaling Pathways
The primary signaling pathway affected by HE3235 is the Androgen Receptor (AR) signaling cascade. By reducing AR expression and intratumoral androgen levels, HE3235 effectively dampens the downstream signaling that promotes prostate cancer cell growth and survival.
Caption: Mechanism of this compound (HE3235) in Prostate Cancer Cells.
Quantitative Data
Data from preclinical studies on HE3235 in the LuCaP35V castration-resistant prostate cancer xenograft model is summarized below.
| Parameter | Treatment Group | Result | Significance |
| Tumor Volume | HE3235 | Significantly reduced | p < 0.05 |
| Tumor-Doubling Time | HE3235 | Delayed relative to vehicle | Not specified |
| Androgen Receptor Protein Levels | HE3235 | Lowered relative to vehicle | p < 0.05 |
| Androgen Receptor Gene Expression | HE3235 | Significantly reduced | p < 0.05 |
| Intratumoral Testosterone Levels | HE3235 | Reduced | Not specified |
| Intratumoral DHT Levels | HE3235 | Reduced | Not specified |
Data sourced from a 2008 press release on preclinical findings.[2]
Section 2: Apatone (Vitamins C & K3)
Apatone is a combination of ascorbic acid (Vitamin C) and menadione (Vitamin K3), typically in a 100:1 ratio.[4] This combination has been investigated for its synergistic anti-cancer effects in various cancer types, including prostate cancer.
Core Mechanism of Action
The primary mechanism of Apatone's anti-cancer activity is the induction of oxidative stress through a process of redox cycling, leading to a unique form of cell death termed "autoschizis".
-
Redox Cycling and Oxidative Stress: The combination of Vitamin C and K3 undergoes a series of oxidation-reduction reactions that generate reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂).[5][6] This leads to a state of severe oxidative stress within the cancer cells.
-
Autoschizis: This form of cell death is characterized by cell membrane injury and the progressive loss of cytoplasm through a series of self-excisions.[7] Morphologically, it displays features of both apoptosis and necrosis, including nuclear chromatin margination and cytoplasmic vacuolization, but notably, it appears to be independent of caspase-3 activation.[8]
-
DNA Damage: The excessive oxidative stress induced by Apatone leads to DNA fragmentation, contributing to cell death.[9]
-
Modulation of NF-κB Pathway: The intracellular signaling cascade initiated by Apatone-induced oxidative stress has been shown to involve the inactivation of the NF-κB (Nuclear Factor kappa B) pathway, a key regulator of inflammation, cell survival, and proliferation.[8]
Signaling Pathways
The cytotoxic effects of Apatone are mediated primarily through the generation of ROS and the subsequent downstream consequences, including the inhibition of the pro-survival NF-κB pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. HE3235 Inhibits Growth of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 12 Week, Open Label, Phase I/IIa Study Using Apatone® for the Treatment of Prostate Cancer Patients Who Have Failed Standard Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic antitumour activity of vitamins C and K3 against human prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apatone Found Effective Against Prostate Cancer - BioResearch - Labmedica.com [labmedica.com]
- 7. faithandgratitude.org [faithandgratitude.org]
- 8. The association of vitamins C and K3 kills cancer cells mainly by autoschizis, a novel form of cell death. Basis for their potential use as coadjuvants in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometric and ultrastructural aspects of the synergistic antitumor activity of vitamin C-vitamin K3 combinations against human prostatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
HE3235: A Technical Guide on its Discovery and Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
HE3235, also known as 17α-ethynyl-5α-androstane-3α, 17β-diol, is a synthetic, orally bioavailable small molecule derived from an endogenous adrenal steroid hormone. It emerged as a promising therapeutic candidate for hormone-dependent cancers, particularly castration-resistant prostate cancer (CRPC). Developed by Hollis-Eden Pharmaceuticals, HE3235 was investigated for its ability to modulate the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer progression. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of HE3235, tailored for professionals in the field of drug development and oncology research.
Discovery and Rationale
HE3235 was identified from a library of synthetic androstane steroids designed as analogues of 3β-androstanediol. The core concept behind its development was to create a compound that could interfere with the androgen receptor signaling axis, which remains active and crucial for tumor growth even in CRPC, a stage where testosterone levels are significantly suppressed. The discovery process involved screening these synthetic steroids for their ability to inhibit the proliferation of prostate cancer cells.
Synthesis Pathway
While the precise, step-by-step synthesis protocol for HE3235 is proprietary and not fully detailed in publicly available literature, the chemical structure of HE3235 (17α-ethynyl-5α-androstane-3α, 17β-diol) suggests a likely synthetic route starting from a common steroid precursor such as epiandrosterone . The synthesis would involve two key transformations:
-
Reduction of the 3-keto group: The 3-keto group of epiandrosterone would be stereoselectively reduced to a 3α-hydroxyl group.
-
Ethynylation at the 17-position: The 17-keto group would be converted to a 17β-hydroxyl and a 17α-ethynyl group. This is a standard transformation in steroid chemistry, often achieved by reaction with an acetylide salt, such as potassium acetylide, in a suitable solvent.
A plausible, though not definitively confirmed, synthesis workflow is depicted below.
Caption: Plausible synthetic pathway of HE3235 from epiandrosterone.
Mechanism of Action: Androgen Receptor Antagonism
HE3235 functions as an antagonist of the androgen receptor. In prostate cancer, the AR, when activated by androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and initiates the transcription of genes that promote tumor growth and survival. HE3235 disrupts this process.[1] Its mechanism of action involves:
-
Decreased Androgen Receptor Expression: Studies have shown that HE3235 treatment leads to a reduction in the expression of the androgen receptor in prostate cancer cells.[1]
-
Reduction of Intratumoral Androgens: HE3235 has been demonstrated to lower the levels of testosterone and dihydrotestosterone within the tumor microenvironment.[1]
The binding of HE3235 to the androgen receptor is thought to induce a conformational change in the receptor that prevents its proper activation and subsequent downstream signaling, even in the presence of residual androgens. This ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.
Caption: Simplified signaling pathway of HE3235's antagonism of the Androgen Receptor.
Preclinical Data
Preclinical studies utilizing prostate cancer xenograft models in mice have provided significant evidence for the anti-tumor activity of HE3235.
| Parameter | Model | Treatment | Result | Reference |
| Intratumoral Testosterone | LuCaP35V Xenograft | HE3235 | 89% reduction | [1] |
| Intratumoral Dihydrotestosterone | LuCaP35V Xenograft | HE3235 | 63% reduction | [1] |
| Tumor Growth | LuCaP35V Xenograft | HE3235 | Significantly prolonged tumor doubling time | [1] |
Experimental Protocol: Xenograft Studies (General Overview)
While specific protocols vary, a general methodology for preclinical xenograft studies with HE3235 would involve the following steps:
-
Cell Culture: Human prostate cancer cell lines (e.g., LuCaP35V) are cultured under standard laboratory conditions.
-
Animal Model: Immunocompromised mice (e.g., castrated male SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of the prostate cancer cells is subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Mice are randomized into treatment and control groups. HE3235 is typically administered orally.
-
Data Collection and Analysis: Tumor volumes, body weights, and other relevant parameters are monitored throughout the study. At the end of the study, tumors are excised for analysis of intratumoral androgen levels and protein expression.
Caption: General experimental workflow for HE3235 preclinical xenograft studies.
Clinical Evaluation
HE3235 advanced to a Phase I/II clinical trial (NCT00716794) to evaluate its safety, tolerability, and preliminary efficacy in patients with castration-resistant prostate cancer who had progressed on prior therapies.[2][3]
| Phase | Study Identifier | Patient Population | Key Findings |
| I/II | NCT00716794 | Castration-Resistant Prostate Cancer | Well-tolerated, demonstrated clinical activity |
Conclusion
HE3235 represents a rationally designed therapeutic agent targeting the androgen receptor signaling pathway in castration-resistant prostate cancer. Its discovery was based on the chemical modification of an endogenous steroid, leading to a compound with a distinct mechanism of action involving the downregulation of AR expression and reduction of intratumoral androgens. Preclinical studies demonstrated significant anti-tumor efficacy. While the clinical development of HE3235 did not lead to its market approval, the technical information gathered from its investigation provides valuable insights for researchers and scientists in the ongoing quest to develop more effective treatments for advanced prostate cancer. The exploration of novel steroid-based molecules and the continued focus on targeting the androgen receptor axis remain critical areas of research in oncology.
References
The Biological Function of Apoptone (HE3235) in Androgen Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptone™ (HE3235) is a novel, synthetic steroid analog of a testosterone metabolite, 17α-ethynyl-5α-androstane-3α,17β-diol, that was investigated for the treatment of castration-resistant prostate cancer (CRPC). Preclinical and early clinical studies suggested that this compound exerts its anti-cancer effects through a multi-faceted mechanism involving the modulation of the androgen receptor (AR) signaling pathway. This technical guide provides an in-depth overview of the biological function of this compound, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing the involved pathways and workflows. Although the clinical development of this compound was discontinued, the understanding of its mechanism of action remains relevant for the development of new therapeutics targeting the AR axis.
Mechanism of Action
Preclinical studies have revealed that this compound's primary mechanism of action involves a dual impact on the androgen receptor signaling pathway. Firstly, it has been shown to suppress the expression of the androgen receptor at both the protein and gene expression levels. Secondly, this compound appears to inhibit the synthesis of androgens directly within the tumor microenvironment, thereby reducing the availability of ligands that can activate the AR. This dual action leads to the induction of apoptosis in prostate cancer cells.[1][2] It is noteworthy that the inhibition of androgen synthesis by this compound is independent of CYP17 inhibition, a common target for other androgen synthesis inhibitors.[3]
Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound (HE3235).
Table 1: Preclinical Efficacy of this compound in Castration-Resistant Prostate Cancer (CRPC) Xenograft Models
| Parameter | Model | Treatment Group | Result | p-value | Reference |
| Tumor Volume | LuCaP 35V | This compound | Significantly reduced | p < 0.05 | [1] |
| Tumor Doubling Time | LuCaP 35V | This compound | Delayed | Not specified | [1] |
| AR Protein Levels | LuCaP 35V | This compound | Lowered | p < 0.05 | [1] |
| AR Gene Expression | LuCaP 35V | This compound | Significantly reduced | p < 0.05 | [1] |
| Intratumoral Testosterone | LuCaP 35V | This compound | Reduced | Not specified | [1] |
| Intratumoral DHT | LuCaP 35V | This compound | Reduced | Not specified | [1] |
| PSA Levels | C4-2B (bone) | This compound | Reduced | p < 0.05 | [1] |
| Tibia Weight (tumor-bearing) | C4-2B (bone) | This compound | Significantly lowered | p < 0.05 | [1] |
Table 2: Phase I/II Clinical Trial Data of this compound in CRPC Patients
| Parameter | Patient Cohort | Dose | Result | Reference |
| Partial Overall Response | Chemotherapy-naïve | 350 mg | 1 patient with confirmed partial overall response | [3] |
| Median Time to Progression (TTP) | Taxane-resistant (evaluable) | 20 mg | 20 weeks (range 8-28) | [3] |
| Median Time to Progression (TTP) | Chemotherapy-naïve | 100 mg | 24 weeks | [4] |
| Safety and Tolerability | All cohorts | Up to 700 mg | Well-tolerated with no overt dose-limiting toxicities | [3][4] |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key preclinical studies of this compound.
Animal Models for CRPC
-
Xenograft Model: The LuCaP 35V human prostate cancer xenograft model was utilized.[1]
-
Animal Strain: Immunodeficient mice (e.g., SCID mice).
-
Implantation: Human prostate tumor fragments were implanted subcutaneously.
-
Hormone Status: Animals were castrated to mimic a castration-resistant state.
-
-
Bone Metastasis Model: The C4-2B human prostate cancer cell line was used.
-
Implantation: C4-2B cells were implanted directly into the tibia of castrated SCID mice to model bone metastasis.[1]
-
In Vivo Efficacy Studies
-
Treatment: this compound was administered to the tumor-bearing mice.
-
Tumor Volume Measurement: Tumor dimensions were measured regularly, and tumor volume was calculated.
-
Tumor Doubling Time: The time for the tumor volume to double was calculated for each group.
-
PSA Level Measurement: Serum prostate-specific antigen (PSA) levels were monitored as a biomarker of tumor activity.[1]
Analysis of Androgen Receptor Signaling
-
AR Protein Level Analysis (Immunohistochemistry/Western Blot):
-
Tumor samples were collected at the end of the study.
-
For immunohistochemistry, tumor sections were stained with an antibody specific to the androgen receptor to visualize its expression and localization.
-
For Western blot analysis, protein was extracted from tumor tissues, separated by SDS-PAGE, transferred to a membrane, and probed with an anti-AR antibody.
-
-
AR Gene Expression Analysis (Quantitative RT-PCR):
-
Total RNA was extracted from tumor samples.
-
Reverse transcription was performed to synthesize cDNA.
-
Quantitative PCR was carried out using primers specific for the androgen receptor gene to quantify its mRNA levels.[1]
-
Measurement of Intratumoral Androgens
-
Tumor Homogenization: Tumor samples were homogenized to release intracellular contents.
-
Steroid Extraction: Androgens (testosterone and DHT) were extracted from the homogenate using organic solvents.
-
Quantification (Mass Spectrometry): The levels of testosterone and DHT in the extracts were quantified using a sensitive method like liquid chromatography-mass spectrometry (LC-MS).[1]
Apoptosis Assays
-
Methodology: While the induction of apoptosis by this compound was reported, the specific assays used in the preclinical studies were not detailed in the available documents. Standard methods for apoptosis detection include:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: To detect DNA fragmentation.
-
Caspase activity assays: To measure the activity of executioner caspases like caspase-3.
-
Annexin V staining: To detect the externalization of phosphatidylserine on the cell surface of apoptotic cells.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in AR signaling.
Caption: Workflow for preclinical evaluation of this compound.
Discussion and Future Perspectives
The available data suggest that this compound (HE3235) was a promising agent for the treatment of CRPC, with a unique dual mechanism of action targeting both androgen receptor expression and intratumoral androgen synthesis. The preclinical studies demonstrated significant anti-tumor activity in relevant models of castration-resistant disease. The early clinical data also indicated a favorable safety profile and signs of clinical activity.
However, several key questions remain unanswered. The precise molecular target and mechanism by which this compound inhibits intratumoral androgen synthesis, independent of CYP17, have not been fully elucidated. Furthermore, its effects on androgen receptor splice variants, such as AR-V7, which are known to drive resistance to AR-targeted therapies, have not been reported. The discontinuation of this compound's clinical development means that a comprehensive understanding of its clinical efficacy and limitations will likely remain incomplete.
Despite this, the story of this compound provides valuable insights for the field of prostate cancer drug development. Its multi-targeted approach on the AR signaling pathway underscores the potential of simultaneously addressing both receptor levels and ligand availability. Future research into novel agents for CRPC could benefit from exploring compounds with similar dual-action profiles. A deeper investigation into the specific molecular targets of this compound, if undertaken, could still uncover novel therapeutic avenues for targeting androgen synthesis and overcoming resistance in advanced prostate cancer.
References
Investigating the Pharmacodynamics of Apoptone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptone, also known as HE3235, is an orally bioavailable synthetic adrenal steroid analogue that has demonstrated potential as an antineoplastic agent, particularly in the context of prostate cancer. Its mechanism of action centers on the induction of apoptosis in cancer cells, offering a targeted approach to cancer therapy. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on cellular signaling pathways, and preclinical and clinical findings.
Mechanism of Action
This compound's primary mechanism of action involves its interaction with the androgen receptor (AR). As an androgen receptor antagonist, it modulates the expression of key genes involved in apoptosis.[1] In vitro studies have shown that this compound's inhibitory activity is dependent on the presence of the androgen receptor, as it does not affect the proliferation of AR-negative prostate cancer cell lines such as PC3 and DU145.
The binding of this compound to the androgen receptor initiates a cascade of events that culminate in programmed cell death. This is achieved through the downregulation of anti-apoptotic genes, such as Bcl-2, and the upregulation of pro-apoptotic genes, including members of the caspase family. Furthermore, there is evidence to suggest that this compound may also downregulate the expression of the ATP-binding cassette subfamily G member 2 (ABCG2) protein, a transporter associated with multidrug resistance in cancer cells.
In Vitro Pharmacodynamics
Cell Viability and Proliferation
In vitro studies utilizing the LNCaP human prostate cancer cell line, which expresses a mutated androgen receptor, have been instrumental in elucidating the anti-proliferative effects of this compound.
Table 1: In Vitro Activity of this compound in LNCaP Cells
| Parameter | Value | Cell Line | Reference |
| IC50 | 6 nM | LNCaP | Trauger et al., 2009 |
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
A typical protocol to determine the IC50 of this compound in LNCaP cells is as follows:
-
Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis Induction
This compound has been shown to induce a modest increase in apoptosis in LNCaP cells. The induction of apoptosis is a key component of its anticancer activity.
Caption: Workflow for assessing this compound-induced apoptosis.
Experimental Protocol: Annexin V Apoptosis Assay
-
Cell Treatment: LNCaP cells are treated with this compound at a concentration known to inhibit proliferation (e.g., 10x IC50) or a vehicle control.
-
Incubation: Cells are incubated for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Cell Harvesting: Adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and a viability dye such as propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in the treated and control groups is quantified and compared.
Signaling Pathways
The pro-apoptotic effects of this compound are mediated through the modulation of key signaling pathways that regulate cell survival and death.
Caption: this compound's proposed signaling pathway.
Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins
-
Protein Extraction: LNCaP cells are treated with this compound or vehicle control. After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of the target proteins is normalized to the loading control.
In Vivo Pharmacodynamics
Preclinical studies in xenograft models of castration-resistant prostate cancer (CRPC) have provided in vivo evidence for the antitumor activity of this compound.
Table 2: In Vivo Effects of this compound in CRPC Xenograft Models
| Parameter | Effect of this compound | Xenograft Model | Reference |
| Tumor Doubling Time | Significantly prolonged | LuCaP35V | Koreckij et al., 2009 |
| Intratumoral Testosterone | ~89% reduction | LuCaP35V | Koreckij et al., 2009 |
| Intratumoral Dihydrotestosterone | ~63% reduction | LuCaP35V | Koreckij et al., 2009 |
| Androgen Receptor Expression | Decreased | LuCaP35V | Koreckij et al., 2009 |
| Tumor Growth in Bone | Inhibited | C4-2B intratibial | Koreckij et al., 2009 |
Experimental Protocol: Xenograft Tumor Growth Study
-
Cell Implantation: Immunocompromised mice (e.g., castrated male nude mice) are subcutaneously injected with a suspension of human prostate cancer cells (e.g., LuCaP35V).
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor growth and the general health of the animals are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for AR expression or measurement of intratumoral androgen levels by mass spectrometry.
Clinical Pharmacodynamics
A Phase I/IIa clinical trial (NCT00480111) was conducted to evaluate the safety, tolerability, pharmacokinetics, and activity of this compound in men with castration-resistant prostate cancer.
Table 3: Selected Results from Phase I/IIa Clinical Trial of this compound in CRPC
| Patient Cohort | Dose | Outcome | Reference |
| Chemotherapy-naive | 100 mg/day | Median time to progression: 24 weeks | Harbor BioSciences Press Release, 2010 |
| Chemotherapy-naive | 350 mg/day | One confirmed partial overall response | Harbor BioSciences Press Release, 2010 |
The trial was an open-label, dose-escalation study where patients received oral daily doses of this compound. The primary objectives included assessing safety, tolerability, and pharmacokinetic profiles.
Conclusion
This compound (HE3235) is a promising antineoplastic agent with a distinct pharmacodynamic profile. Its mechanism of action, centered on the androgen receptor-mediated induction of apoptosis, provides a rational basis for its development in the treatment of prostate cancer. In vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth. Early clinical data suggest that this compound is well-tolerated and may have clinical activity in patients with castration-resistant prostate cancer. Further investigation is warranted to fully elucidate its therapeutic potential and to optimize its clinical application.
References
Apoptone (HE3235): A Novel Steroid Analog Targeting Hormone-Resistant Prostate Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hormone-resistant prostate cancer (HRPC), also known as castration-resistant prostate cancer (CRPC), presents a significant clinical challenge as tumors progress despite androgen deprivation therapy. Apoptone (HE3235), a novel synthetic steroid analog derived from a testosterone metabolite, has emerged as a promising therapeutic agent in this setting. Preclinical and early clinical studies have demonstrated its ability to inhibit tumor growth and induce apoptosis in hormone-resistant prostate cancer models. This document provides an in-depth technical overview of this compound's mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols from pivotal research, and visualizations of the implicated signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily targeting the androgen receptor (AR) signaling axis, a critical driver of prostate cancer progression, even in the castration-resistant state. The primary mechanisms of action are:
-
Downregulation of Androgen Receptor (AR): Preclinical studies have shown that this compound significantly reduces the levels of both AR protein and AR gene expression in CRPC models. The precise mechanism of AR degradation is believed to involve the ubiquitin-proteasome pathway, a major route for the degradation of cellular proteins, including the androgen receptor. While not definitively shown for this compound, E3 ligases such as MDM2 and CHIP are known to be involved in AR ubiquitination and subsequent proteasomal degradation.
-
Inhibition of Intratumoral Androgen Synthesis: A key feature of CRPC is the ability of cancer cells to synthesize their own androgens, thereby maintaining AR activation. This compound has been shown to significantly decrease the intratumoral concentrations of testosterone and its more potent metabolite, dihydrotestosterone (DHT). This suggests that this compound may inhibit one or more key enzymes in the steroidogenesis pathway, such as CYP17A1, AKR1C3, or HSD3B2, effectively cutting off the fuel supply for the androgen receptor.
By simultaneously reducing the expression of the androgen receptor and depleting its activating ligands, this compound delivers a dual blow to the AR signaling pathway, leading to the induction of apoptosis and inhibition of tumor growth in hormone-resistant prostate cancer.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound (HE3235).
Table 1: Preclinical Efficacy of this compound in Castration-Resistant Prostate Cancer Xenograft Models
| Parameter | Xenograft Model | Treatment Group | Result | P-value | Citation |
| Tumor Growth Inhibition | LuCaP 35V | This compound vs. Vehicle | Significantly reduced tumor volume | < 0.05 | [1] |
| LuCaP 35V (AED-stimulated) | This compound vs. Vehicle | 25% inhibition of tumor growth rate | Not Reported | ||
| LuCaP 35V (non-stimulated) | This compound vs. Vehicle | 43% inhibition of tumor growth rate | Not Reported | ||
| Tumor Doubling Time | LuCaP 35V | This compound vs. Vehicle | Significantly delayed tumor-doubling time | Not Reported | [1] |
| Androgen Receptor Expression | LuCaP 35V | This compound vs. Vehicle | Lowered AR protein levels and significantly reduced AR gene expression | < 0.05 | [1] |
| Intratumoral Androgen Levels | LuCaP 35V | This compound vs. Vehicle | ~89% reduction in testosterone | Not Reported | |
| LuCaP 35V | This compound vs. Vehicle | ~63% reduction in dihydrotestosterone (DHT) | Not Reported | ||
| Bone Metastasis Model | C4-2B | This compound vs. Vehicle | Significantly lowered tumor-bearing tibia weight | < 0.05 | [1] |
| C4-2B | This compound vs. Vehicle | 17% reduction in tibiae weight | Not Reported | ||
| PSA Levels (Preclinical) | C4-2B | This compound vs. Vehicle | Significantly reduced PSA levels | < 0.05 | [1] |
| C4-2B | This compound vs. Vehicle | ~50% reduction in normalized PSA levels | Not Reported |
AED: 5'-androstenediol
Table 2: Phase I/IIa Clinical Trial Data of this compound in Castration-Resistant Prostate Cancer (NCT00716794)
| Parameter | Patient Cohort | Dose | Result | Citation |
| Median Time to Progression (TTP) | Chemotherapy-naive | 100 mg/day | 24 weeks | [2] |
| Chemotherapy-naive | 350 mg/day | Not reached at the time of reporting | [2] | |
| Taxane-resistant | 20 mg/day | 20 weeks | ||
| Overall Response | Chemotherapy-naive | 350 mg/day | 1 confirmed partial overall response (disappearance of a 1.1 cm target tumor) | [2] |
| Disease Stabilization | Chemotherapy-naive | 100 mg/day | 10 of 11 patients had stable disease at 8 weeks | [2] |
| Chemotherapy-naive | 350 mg/day | 10 of 11 patients had stable disease at 8 weeks | [2] | |
| Safety | All cohorts | Up to 350 mg/day | Well tolerated with no overt dose-limiting toxicities observed | [2] |
Experimental Protocols
Detailed experimental protocols for the key preclinical studies are based on publicly available information and may be incomplete. For complete and precise methodologies, direct reference to the full-text publications is recommended.
Animal Models
-
LuCaP 35V Subcutaneous Xenograft Model:
-
Animal Strain: Male immunodeficient mice (e.g., SCID).
-
Tumor Implantation: Human LuCaP 35V prostate cancer tumor fragments were implanted subcutaneously.
-
Hormonal Status: Animals were castrated to mimic a hormone-resistant state. Some cohorts may have been stimulated with 5'-androstenediol (AED) to provide a substrate for intratumoral androgen synthesis.
-
Treatment: this compound (HE3235) was administered, likely via oral gavage or intraperitoneal injection, at specified doses and schedules. A vehicle control group was used for comparison.
-
Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were harvested for analysis of androgen receptor protein and gene expression, and intratumoral androgen levels.
-
-
C4-2B Intratibial Bone Metastasis Model:
-
Animal Strain: Male immunodeficient mice (e.g., SCID).
-
Tumor Implantation: Human C4-2B prostate cancer cells were injected directly into the tibia of castrated mice.
-
Treatment: this compound (HE3235) was administered at specified doses and schedules, with a corresponding vehicle control group.
-
Endpoints: Tumor-bearing tibia weight was measured at the end of the study. Serum PSA levels were monitored throughout the study.
-
Analytical Methods
-
Tumor Volume Measurement: Tumor dimensions were measured with calipers, and tumor volume was calculated using a standard formula (e.g., length × width² / 2).
-
PSA Level Measurement: Serum PSA levels were quantified using a commercially available ELISA kit.
-
Androgen Receptor Expression Analysis:
-
Protein: Western blotting was likely used to determine the levels of AR protein in tumor lysates.
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) was likely used to measure the mRNA levels of the androgen receptor gene.
-
-
Intratumoral Androgen Measurement: Tumor tissue was homogenized, and androgens (testosterone and DHT) were extracted. The concentrations of these androgens were then quantified using a sensitive technique such as liquid chromatography-mass spectrometry (LC-MS).
Visualizations
Signaling Pathways
Caption: Proposed mechanism of action of this compound in hormone-resistant prostate cancer.
Experimental Workflow
Caption: Generalized workflow for preclinical evaluation of this compound.
Conclusion
This compound (HE3235) represents a promising therapeutic strategy for hormone-resistant prostate cancer by targeting the androgen receptor signaling pathway through a dual mechanism of AR downregulation and inhibition of intratumoral androgen synthesis. The preclinical data demonstrate significant anti-tumor activity in relevant CRPC models, and early clinical findings suggest a favorable safety profile and potential for clinical benefit. Further investigation into the precise molecular targets of this compound and the completion of larger clinical trials are warranted to fully elucidate its therapeutic potential in this challenging disease setting. This document provides a foundational guide for researchers and drug development professionals interested in the continued exploration of this compound and similar next-generation hormonal therapies.
References
- 1. Phosphorylation‐dependent ubiquitylation and degradation of androgen receptor by Akt require Mdm2 E3 ligase | The EMBO Journal [link.springer.com]
- 2. Distinct patterns of dysregulated expression of enzymes involved in androgen synthesis and metabolism in metastatic prostate cancer tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies of HE3235: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HE3235, also known as Apoptone®, is a synthetic analogue of the endogenous steroid 17α-ethynyl-5α-androstane-3α, 17β-diol. It has been investigated primarily for its potential therapeutic applications in hormone-dependent malignancies, particularly castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth exploration of the molecular targets of HE3235, detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to elucidate these properties. All quantitative data are presented in structured tables for clarity, and key biological processes are visualized using diagrams in the DOT language.
Primary Molecular Target: The Androgen Receptor
The principal molecular target of HE3235 is the androgen receptor (AR), a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. HE3235 functions as a direct antagonist of the AR.
Mechanism of Action: Androgen Receptor Antagonism
HE3235 competitively binds to the ligand-binding domain (LBD) of the androgen receptor. This interaction prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the receptor. Consequently, the conformational changes in the AR necessary for its activation, nuclear translocation, and subsequent transactivation of androgen-responsive genes are inhibited. In preclinical studies involving castrated male mice with LuCaP35V prostate cancer xenografts, treatment with HE3235 resulted in a significant decrease in androgen receptor expression.[1][2][3]
Downstream Effects on Cellular Signaling
The antagonism of the androgen receptor by HE3235 initiates a cascade of downstream cellular events, primarily culminating in the induction of apoptosis and the inhibition of tumor growth.
Modulation of Apoptotic Pathways
HE3235 has been shown to induce apoptosis in prostate cancer cells.[2][4] This is achieved through the modulation of key regulatory proteins in the apoptotic cascade, specifically members of the Bcl-2 family and caspases.
-
Regulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins consists of both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of these proteins is a critical determinant of cell fate. While direct quantitative data on the effect of HE3235 on the Bcl-2/Bax ratio is not available in the reviewed literature, its pro-apoptotic effects strongly suggest a shift in this balance towards apoptosis. This is likely achieved by the downregulation of anti-apoptotic proteins like Bcl-2 and/or the upregulation of pro-apoptotic proteins.
-
Activation of Caspases: Caspases are a family of cysteine proteases that are the central executioners of apoptosis. The pro-apoptotic signaling initiated by HE3235 leads to the activation of these enzymes. Although specific quantitative data on the fold-increase in caspase activity induced by HE3235 is not detailed in the available literature, the observed increase in apoptosis in LNCaP cells treated with HE3235 points to the involvement of caspase activation.[2][4]
Inhibition of Tumor Growth and Androgen Levels
In vivo studies have demonstrated the efficacy of HE3235 in inhibiting the growth of castration-resistant prostate cancer. In a preclinical model using LuCaP35V xenografts in castrated mice, HE3235 significantly lowered the levels of intratumoral testosterone and dihydrotestosterone by approximately 89% and 63%, respectively.[1][3] Furthermore, in a model of prostate cancer bone metastases using C4-2B cells, HE3235 treatment led to a 17% reduction in the weight of the tumor-bearing tibiae and a roughly 50% decrease in normalized prostate-specific antigen (PSA) levels.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of HE3235.
| In Vivo Model | Parameter Measured | Result | Reference |
| LuCaP35V Xenografts | Intratumoral Testosterone Levels | ~89% decrease | [1][3] |
| LuCaP35V Xenografts | Intratumoral Dihydrotestosterone Levels | ~63% decrease | [1][3] |
| C4-2B Intratibial Injections | Tibiae Weight | 17% reduction | [3] |
| C4-2B Intratibial Injections | Normalized PSA Levels | ~50% decrease | [3] |
Experimental Protocols
Detailed experimental protocols for the specific studies on HE3235 are not publicly available. However, based on standard methodologies in the field, the following representative protocols outline the likely procedures used to assess the molecular targets of HE3235.
Androgen Receptor Competitive Binding Assay
This assay is designed to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Purified recombinant human androgen receptor (LBD)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone)
-
Test compound (HE3235)
-
Scintillation fluid and vials
-
Assay buffer (e.g., TEG buffer with protease inhibitors)
-
96-well filter plates
Procedure:
-
A solution of the purified androgen receptor is prepared in the assay buffer.
-
The test compound (HE3235) is serially diluted to create a range of concentrations.
-
In a 96-well plate, the androgen receptor solution, the radiolabeled androgen at a fixed concentration, and varying concentrations of the test compound are combined.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The mixture is then transferred to a filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
The filter plate is washed to remove any remaining unbound radioligand.
-
The filter from each well is transferred to a scintillation vial with scintillation fluid.
-
The radioactivity in each vial is measured using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50).
Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with a test compound.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium and supplements
-
Test compound (HE3235)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
LNCaP cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of HE3235 or a vehicle control for a specified period (e.g., 24-72 hours).
-
After treatment, the cells are harvested and washed with PBS.
-
The cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive) is determined.
Western Blot Analysis for Bcl-2 Family Proteins
This technique is used to measure the relative expression levels of pro- and anti-apoptotic proteins.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Test compound (HE3235)
-
Lysis buffer with protease inhibitors
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
LNCaP cells are treated with HE3235 or a vehicle control.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, and β-actin.
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.
-
The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
The band intensities are quantified, and the Bcl-2/Bax ratio is calculated after normalizing to the loading control.
Visualizations of Signaling Pathways and Workflows
Caption: HE3235 signaling pathway in prostate cancer cells.
Caption: Workflow for Western Blot analysis of Bcl-2 family proteins.
Note on ABCG2
While some sources suggest that HE3235 may down-regulate the multi-drug resistance protein ABCG2, a thorough review of the available primary scientific literature did not yield direct experimental evidence or detailed protocols to substantiate this claim. Therefore, ABCG2 is not included in this guide as a confirmed molecular target of HE3235. Further research would be required to validate this potential mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer [thno.org]
Methodological & Application
Application Notes and Protocols for Apogossypolone (ApoG2)-Induced Apoptosis in LNCaP Cell Lines
These application notes provide a detailed protocol for inducing apoptosis in LNCaP human prostate cancer cells using Apogossypolone (ApoG2), a known apoptosis-inducing agent. The following sections detail the required materials, step-by-step experimental procedures, and expected outcomes. This guide is intended for researchers, scientists, and professionals in the field of cancer biology and drug development.
Data Summary
The following table summarizes the quantitative data on the effect of Apogossypolone (ApoG2) on LNCaP cell viability as determined by MTT assay.
| Treatment Group | Concentration (mmol/l) | Incubation Time (h) | Cell Viability (%) |
| Control | 0 | 24 | 100 |
| ApoG2 | 0.01 | 24 | Significantly lower than control* |
| ApoG2 | 0.02 | 24 | Significantly lower than control |
| ApoG2 | 0.04 | 24 | Significantly lower than control |
| ApoG2 | 0.02 | 48 | Significantly lower than 24h |
| ApoG2 | 0.02 | 72 | Significantly lower than 48h |
| ApoG2 | 0.02 | 96 | Significantly lower than 72h |
| ApoG2 + 3-MA | 0.01 + 10 | 24 | Significantly decreased compared to ApoG2 alone |
| ApoG2 + 3-MA | 0.02 + 10 | 24 | Significantly decreased compared to ApoG2 alone |
| ApoG2 + 3-MA | 0.04 + 10 | 24 | Significantly decreased compared to ApoG2 alone |
**P<0.05, **P<0.01 compared with the control. Data is presented as a summary of findings from referenced literature[1].
Experimental Protocols
LNCaP Cell Culture
The LNCaP cell line is an androgen-sensitive human prostate adenocarcinoma cell line.
-
Growth Medium: Maintain LNCaP cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Grow cells at 37°C in a humidified atmosphere of 5% CO2.[2]
-
Subculturing: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Resuspend the cells in fresh growth medium and split them at a ratio of 1:3 to 1:6.[2]
Apogossypolone (ApoG2) Treatment
-
Preparation of ApoG2 Stock Solution: Prepare a stock solution of Apogossypolone (ApoG2) in DMSO. Further dilute the stock solution in the growth medium to achieve the desired final concentrations (e.g., 0.01, 0.02, and 0.04 mmol/l).
-
Cell Seeding: Seed LNCaP cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of ApoG2 or DMSO as a vehicle control. Incubate the cells for the desired time periods (e.g., 24, 48, 72, 96 hours).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed LNCaP cells (5x10^5 cells/well) in a 96-well plate and treat with ApoG2 as described above.[1]
-
After the incubation period, add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Annexin V/Propidium Iodide (PI) staining is used to detect apoptosis.
-
Procedure:
-
Seed LNCaP cells in 6-well plates and treat with ApoG2.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-labeled Annexin V and Propidium Iodide (PI) to the cell suspension.[1]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The percentage of apoptotic cells is calculated by summing the early apoptotic (Annexin V+/PI−) and late apoptotic (Annexin V+/PI+) populations.[1]
-
Visualizations
Caption: Experimental Workflow for Assessing this compound (ApoG2) Effects.
Caption: this compound (ApoG2) Induced Apoptosis Pathway.
References
Application Notes and Protocols for Apoptosis Induction Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. The ability to accurately measure the induction of apoptosis is therefore critical for basic research and drug development. These application notes provide detailed protocols for inducing and quantifying apoptosis in a mammalian cell line (exemplified as HE3235) using established and reliable methods. The described assays include Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptosis, caspase activity assays to measure the activation of key effector caspases, and DNA fragmentation analysis, a hallmark of late-stage apoptosis.
Data Presentation
The following tables summarize representative quantitative data obtained from apoptosis induction experiments.
Table 1: Quantification of Apoptotic Cells by Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Staurosporine | 0.5 | 60.8 ± 3.5 | 25.4 ± 2.9 | 13.8 ± 1.7 |
| Staurosporine | 1.0 | 35.1 ± 4.2 | 40.2 ± 3.8 | 24.7 ± 2.1 |
| Compound X | 10 | 70.3 ± 2.8 | 18.9 ± 2.2 | 10.8 ± 1.5 |
| Compound X | 50 | 45.6 ± 3.9 | 35.1 ± 3.1 | 19.3 ± 2.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3/7 Activity Measurement
| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 0 | 15,234 ± 1,102 | 1.0 |
| Staurosporine | 0.5 | 85,345 ± 5,678 | 5.6 |
| Staurosporine | 1.0 | 152,890 ± 9,876 | 10.0 |
| Compound X | 10 | 48,765 ± 3,456 | 3.2 |
| Compound X | 50 | 99,876 ± 7,890 | 6.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: DNA Fragmentation Analysis (Sub-G1 Population)
| Treatment | Concentration (µM) | % Sub-G1 Population |
| Vehicle Control | 0 | 1.8 ± 0.4 |
| Staurosporine | 0.5 | 15.7 ± 1.9 |
| Staurosporine | 1.0 | 32.4 ± 3.1 |
| Compound X | 10 | 9.8 ± 1.2 |
| Compound X | 50 | 21.5 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments, analyzed by flow cytometry after propidium iodide staining.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the basic steps for culturing HE3235 cells and treating them with apoptosis-inducing agents.
Materials:
-
HE3235 cells
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Apoptosis-inducing agents (e.g., Staurosporine, Compound X)
-
Vehicle control (e.g., DMSO)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture HE3235 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.[1]
-
Passage the cells as needed to maintain sub-confluent cultures.
-
For apoptosis induction, seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Prepare stock solutions of apoptosis-inducing agents and the vehicle control.
-
On the day of the experiment, remove the old medium and replace it with fresh medium containing the desired concentrations of the test compounds or vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) to allow for apoptosis induction.[2]
Annexin V/PI Staining for Apoptosis Detection
This protocol details the staining of cells with Annexin V and Propidium Iodide (PI) for the detection of early and late apoptotic cells by flow cytometry.[3][4]
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[4] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[3]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Induce apoptosis in HE3235 cells as described in Protocol 1.
-
Harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[5]
-
Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[5]
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[6]
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Caspase-Glo® 3/7 Assay
This protocol describes a luminescent assay for measuring the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[7]
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[7] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[7]
Materials:
-
Treated and control cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Luminometer
Protocol:
-
Seed HE3235 cells in a white-walled 96-well plate and induce apoptosis as described in Protocol 1.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cell culture medium.
-
Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.
DNA Fragmentation Analysis by Propidium Iodide Staining
This protocol describes the analysis of DNA fragmentation, a hallmark of late-stage apoptosis, by quantifying the sub-G1 cell population using flow cytometry.[8]
Principle: During apoptosis, endonucleases cleave genomic DNA into smaller fragments.[8] When cells are stained with a DNA-binding dye like propidium iodide and analyzed by flow cytometry, apoptotic cells with fragmented DNA will have a lower DNA content than healthy G1 cells and will appear as a distinct "sub-G1" peak in the DNA content histogram.[8]
Materials:
-
Treated and control cells
-
Cold PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Induce apoptosis in HE3235 cells as described in Protocol 1.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Visualizations
Caption: Workflow for apoptosis induction and analysis.
Caption: Key pathways in apoptosis signaling.
References
- 1. Improvement of Cell Culture Methods for the Successful Generation of Human Keratinocyte Primary Cell Cultures Using EGF-Loaded Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in cells | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. cdn.hellobio.com [cdn.hellobio.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 8. Apoptotic DNA fragmentation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Apoptone Efficacy in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptone, a combination of Vitamin C (ascorbic acid) and Vitamin K3 (menadione), is a promising anti-cancer agent. Its mechanism of action is primarily attributed to the induction of oxidative stress within cancer cells, leading to a unique form of cell death known as autoschizis. This process is characterized by the progressive loss of cytoplasm through a series of self-excisions, ultimately resulting in cell death. Unlike classical apoptosis, autoschizis is reportedly independent of caspase-3 activation.[1] Preclinical studies in various in vivo animal models have demonstrated the potential of this compound to inhibit tumor growth and metastasis.
These application notes provide detailed protocols and compiled data from preclinical studies to guide researchers in designing and executing in vivo experiments to evaluate the efficacy of this compound. The focus is on a Lewis lung carcinoma syngeneic model, with additional information on prostate cancer xenograft and transgenic models.
Mechanism of Action: this compound-Induced Oxidative Stress and Autoschizis
This compound's anti-cancer activity stems from the synergistic interaction between its two components. This combination generates reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), through a redox cycling mechanism.[1] This surge in ROS overwhelms the antioxidant capacity of cancer cells, leading to oxidative stress, DNA damage, and ultimately, cell death via autoschizis.
In Vivo Animal Model: Lewis Lung Carcinoma
A syngeneic mouse model using Lewis Lung Carcinoma (LLC) cells in C57BL/6 mice has been effectively used to evaluate the in vivo efficacy of this compound.[2]
Experimental Protocol
1. Cell Culture:
-
Culture Lewis Lung Carcinoma (LLC) cells in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells regularly to maintain exponential growth.
2. Animal Model:
-
Use male C57BL/6 mice, 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Harvest LLC cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁶ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Allow tumors to grow for 9 days post-implantation before starting treatment.[2]
4. Treatment Regimen:
-
Prepare this compound solution by dissolving Vitamin C and Vitamin K3 in a sterile vehicle suitable for intraperitoneal injection. The ratio of Vitamin C to Vitamin K3 should be 100:1.
-
Divide mice into the following groups (n=8-10 mice/group):
-
Administer treatment via intraperitoneal (i.p.) injection twice a week for 28 days.[2]
5. Efficacy Evaluation:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Survival: Monitor animals daily and record survival. Euthanize mice when tumors reach a predetermined size or if signs of morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Metastasis Assessment: At the end of the study, euthanize mice and collect lungs to assess metastatic burden. Count the number of visible metastatic nodules on the lung surface.
-
Biomarker Analysis: Collect tumor tissue and blood samples for biomarker analysis. Potential biomarkers to investigate include proteins involved in metastasis and cell proliferation.
Quantitative Data Summary
| Treatment Group | Dose | Tumor Growth Inhibition | Reduction in Lung Metastasis | Effect on Metastasis-Related Proteins |
| Low-Dose this compound | 100 mg/kg VC + 1 mg/kg VK3 | Significant inhibition | Significant reduction | Decreased plasma MMP-2 and MMP-9 activity[2] |
| High-Dose this compound | 1,000 mg/kg VC + 10 mg/kg VK3 | Dose-dependent significant inhibition[2] | Dose-dependent significant reduction[2] | Increased TIMP-1 and TIMP-2 expression in lung tissue[2] |
| Cisplatin (Positive Control) | 6 mg/kg | Significant inhibition[2] | Significant reduction | Not reported |
In Vivo Animal Models: Prostate Cancer
This compound has also been evaluated in preclinical models of prostate cancer, including a xenograft model using DU-145 human prostate cancer cells and a transgenic model.
DU-145 Xenograft Model
While specific peer-reviewed publications detailing this compound's efficacy with extensive quantitative data in this model were not fully identified in the search, a general protocol for establishing a DU-145 xenograft model is provided below for researchers interested in this application.
Experimental Protocol
1. Cell Culture:
-
Culture DU-145 human prostate carcinoma cells in a suitable medium (e.g., RPMI-1640) with 10% FBS and antibiotics.
-
Maintain in a humidified incubator at 37°C with 5% CO₂.
2. Animal Model:
-
Use immunodeficient mice such as athymic nude or NOD/SCID mice, 6-8 weeks old.
3. Tumor Cell Implantation:
-
Harvest DU-145 cells and resuspend in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10⁶ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
4. Treatment Regimen:
-
Once tumors are established (e.g., 100-200 mm³), randomize mice into treatment groups.
-
This compound can be administered orally or via intraperitoneal injection. A previously reported oral dose in a clinical trial was 5000 mg of Vitamin C and 50 mg of Vitamin K3 daily.[3] Dose adjustments for murine models would be necessary.
5. Efficacy Evaluation:
-
Monitor tumor volume, body weight, and survival as described for the LLC model.
-
At the end of the study, tumors can be excised for histological and biomarker analysis.
Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) Model
The TRAMP model, which spontaneously develops prostate cancer, has been mentioned as a model for this compound studies.[3] This model allows for the evaluation of therapeutics in a more immunologically complete system compared to xenografts.
Model Description:
-
TRAMP mice carry a transgene encoding the SV40 large T antigen under the control of the prostate-specific probasin promoter.
-
These mice develop prostate tumors that progress through stages similar to human prostate cancer.
Experimental Approach:
-
Treatment with this compound would typically begin at a specific age corresponding to a particular stage of prostate cancer development in these mice.
-
Efficacy would be assessed by monitoring tumor progression through imaging (e.g., MRI or ultrasound), histological analysis of the prostate at the study endpoint, and survival analysis.
Conclusion
The provided protocols and data offer a foundation for conducting in vivo studies to assess the efficacy of this compound. The Lewis Lung Carcinoma model, in particular, has demonstrated the potential of this compound to inhibit tumor growth and metastasis. Further research in well-defined xenograft and transgenic models will be crucial to fully elucidate the therapeutic potential of this promising anti-cancer agent. It is recommended that researchers adapt these protocols to their specific experimental goals and adhere to all institutional guidelines for animal care and use.
References
- 1. The association of vitamins C and K3 kills cancer cells mainly by autoschizis, a novel form of cell death. Basis for their potential use as coadjuvants in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of vitamin C in combination with vitamin K3 on tumor growth and metastasis of Lewis lung carcinoma xenografted in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Standard Operating Procedure for Apoptone Administration in Mice: A Guideline for Preclinical Research
For Immediate Release
This document provides a detailed framework for the administration of Apoptone (also known as HE3235), a promising anti-cancer agent, in murine models for preclinical research. This guide is intended for researchers, scientists, and drug development professionals to ensure consistency and reproducibility in in vivo studies.
Introduction
This compound (HE3235) is a novel, orally bioavailable synthetic steroid analog of a dihydrotestosterone metabolite.[1] It has demonstrated potential as a therapeutic agent for various cancers, particularly prostate and breast cancer. The primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. This compound is understood to inhibit the anti-apoptotic protein BCL2 and down-regulate the multi-drug resistance protein ABCG2, thereby sensitizing cancer cells to treatment.[2] Clinical trials in humans with castration-resistant prostate cancer have utilized oral doses of 100 mg, 350 mg, and up to 700 mg per day.
While human clinical data confirm oral administration, detailed protocols for this compound administration in mice are not extensively documented in publicly available literature. Therefore, this document provides a generalized standard operating procedure (SOP) based on common practices for oral administration of steroid analogs in mice, which researchers should adapt based on their specific experimental needs and preliminary dose-finding studies.
Materials and Equipment
-
This compound (HE3235) powder
-
Appropriate vehicle for solubilization/suspension (e.g., Corn oil, Carboxymethylcellulose, Polyethylene glycol 300/400, Dimethyl sulfoxide)
-
Sterile water or saline
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bars
-
Analytical balance
-
pH meter
-
Animal gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Protocols
Formulation Preparation
The appropriate vehicle for this compound must be determined based on its solubility and the experimental design. As a steroid analog, it is likely to have low aqueous solubility. A common approach for oral delivery of such compounds is suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in sterile water or a solution in a mixture of solvents such as polyethylene glycol (PEG) and saline.
Example Suspension Protocol:
-
Weigh the required amount of this compound powder using an analytical balance.
-
Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water.
-
Gradually add the this compound powder to the CMC solution while vortexing or stirring to ensure a homogenous suspension.
-
If necessary, use a homogenizer or sonicator to reduce particle size and improve suspension stability.
-
Visually inspect the suspension for uniformity before each administration.
Animal Handling and Dosing
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.
Oral Gavage Administration Workflow:
Caption: Workflow for Oral Gavage Administration of this compound in Mice.
Detailed Steps:
-
Animal Restraint: Gently but firmly restrain the mouse to prevent movement and injury.
-
Gavage Needle Insertion: Introduce the gavage needle into the mouth, directing it along the upper palate. Allow the mouse to swallow the tip of the needle to ensure entry into the esophagus and not the trachea.
-
Dose Administration: Once the needle is correctly positioned, slowly dispense the calculated volume of the this compound suspension.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
Data Presentation: Key Parameters for In Vivo Studies
Quantitative data from preclinical studies should be meticulously recorded and presented for clear interpretation and comparison. The following table outlines essential parameters to be documented in a typical in vivo efficacy study.
| Parameter | Group 1 (Vehicle Control) | Group 2 (this compound - Low Dose) | Group 3 (this compound - High Dose) |
| Mouse Strain | |||
| Tumor Model | |||
| Number of Animals | |||
| This compound Dose (mg/kg) | 0 | [Specify Dose] | [Specify Dose] |
| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage |
| Vehicle | [Specify Vehicle] | [Specify Vehicle] | [Specify Vehicle] |
| Dosing Frequency | [e.g., Daily, BID] | [e.g., Daily, BID] | [e.g., Daily, BID] |
| Treatment Duration | [e.g., 28 days] | [e.g., 28 days] | [e.g., 28 days] |
| Tumor Volume (mm³) | |||
| Day 0 | |||
| Day 7 | |||
| Day 14 | |||
| Day 21 | |||
| Day 28 | |||
| Body Weight (g) | |||
| Day 0 | |||
| Day 28 | |||
| Adverse Events |
Signaling Pathway
This compound's mechanism of action centers on the modulation of key signaling pathways involved in apoptosis. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed Signaling Pathway of this compound in Cancer Cells.
Conclusion
This document provides a foundational SOP for the administration of this compound in mice. Researchers are strongly encouraged to perform pilot studies to determine the optimal dose, vehicle, and administration schedule for their specific cancer model and experimental objectives. Careful documentation of all procedures and results is paramount for the successful preclinical evaluation of this promising anti-cancer agent.
References
Techniques for Measuring Apoptone's Effect on Tumor Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptone, also known as Apoptin or VP3, is a viral protein derived from the Chicken Anemia Virus (CAV) that has garnered significant interest in oncology research due to its ability to selectively induce apoptosis in a wide range of cancer cells while leaving normal, non-transformed cells unharmed.[1][2] This tumor-specific killing mechanism makes this compound a promising candidate for targeted cancer therapy. The induction of apoptosis by this compound is a complex process that is independent of the p53 tumor suppressor pathway, a pathway often inactivated in human cancers.[1] This document provides detailed application notes and experimental protocols for researchers to effectively measure the anti-tumor effects of this compound both in vitro and in vivo.
Mechanism of Action
This compound's tumor-specific activity is intrinsically linked to its subcellular localization. In cancer cells, this compound translocates to the nucleus, an essential step for its apoptotic function.[1] This nuclear accumulation is facilitated by phosphorylation of this compound at threonine 108 (Thr108) by a cancer-specific kinase.[1] Once in the nucleus, this compound interacts with various cellular partners and triggers a cascade of events leading to programmed cell death.
The primary signaling pathway implicated in this compound's action is the PI3K/Akt pathway.[3] In tumor cells, this compound can associate with the regulatory subunit of PI3K, leading to its constitutive activation and subsequent sustained activation and nuclear translocation of Akt. This sustained nuclear Akt activity, in turn, activates cyclin-dependent kinase 2 (CDK2), which then phosphorylates this compound, reinforcing its nuclear localization.[3] Ultimately, this compound initiates the mitochondrial or intrinsic pathway of apoptosis, involving the release of cytochrome c and the activation of caspases.[4][5]
Data Presentation
In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of different this compound constructs in human breast cancer cell lines after 24 hours of treatment, as determined by the MTT assay.
| Cell Line | This compound Construct | IC50 (µg/mL) | Reference |
| MDA-MB-231 | SUMO–PTD4-Apoptin | 6.4 | [6] |
| MCF-7 | SUMO–PTD4-Apoptin | 9.3 | [6] |
| MDA-MB-231 | PTD4-Apoptin | 11.07 | [6] |
In Vivo Tumor Growth Inhibition by this compound
This table presents data from a study evaluating the effect of an adenovirus-delivered sflt-1 gene (Adsflt), which has an anti-angiogenic mechanism, on MCF-7 breast cancer xenografts in nude mice. While not a direct this compound study, it provides a template for presenting in vivo data. A similar structure can be used to report tumor volume and weight changes following this compound treatment.
| Treatment Group | Mean Tumor Volume (mm³) ± SD (at 6 months) | Tumor Growth Inhibition (%) | Reference |
| Saline (Control) | 388 ± 94 | - | [7] |
| AdCMV.βgal (Control Virus) | Not reported | - | [7] |
| Adsflt | 33 ± 22 | 91 | [7] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound protein or expression vector
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same buffer used for this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound for the appropriate time.
-
Harvest the cells (including floating cells) by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[8]
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Caspase-3/7 activity assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
After the desired incubation time, add the Caspase-3/7 reagent directly to the wells according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time (typically 1-2 hours).
-
Measure the fluorescence or luminescence using a plate reader. The signal is proportional to the caspase-3/7 activity.
In Vivo Tumor Growth Measurement in a Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound formulation for in vivo delivery (e.g., encapsulated in nanoparticles, delivered via a viral vector)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer this compound or a vehicle control to the respective groups according to the desired dosing schedule (e.g., intratumoral or systemic injection).[1]
-
Measure the tumor dimensions (length and width) with calipers every 3-4 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[9]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor weight.
-
Analyze the data by comparing the tumor growth curves, final tumor volumes, and tumor weights between the treatment and control groups.
Mandatory Visualizations
Caption: this compound Signaling Pathway in Cancer Cells.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. Apoptin as a Tumor-Specific Therapeutic Agent: Current Perspective on Mechanism of Action and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Apoptin as a Tumor-Specific Therapeutic Agent: Current Perspective on Mechanism of Action and Delivery Systems [frontiersin.org]
- 3. Induction of apoptosis in cells | Abcam [abcam.com]
- 4. The Chicken Anemia Virus-Derived Protein Apoptin Requires Activation of Caspases for Induction of Apoptosis in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Cytotoxic Effects of a Novel tagged Apoptin on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
Apoptone solubility and preparation for cell-based assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptone, also known as HE3235, is a synthetic androstane steroid analogue with demonstrated anti-cancer properties, particularly in preclinical models of prostate and breast cancer.[1][2] As an orally bioavailable compound, this compound has garnered interest for its potential in cancer therapy.[1] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell-based assays, along with an overview of its mechanism of action.
Solubility and Storage
This compound is soluble in dimethyl sulfoxide (DMSO) but not in water. For optimal stability, the solid compound and stock solutions in DMSO should be stored under specific conditions to prevent degradation.
| Parameter | Solid this compound | This compound in DMSO |
| Solvent | N/A | DMSO |
| Short-term Storage | Dry, dark, 0-4°C (days to weeks) | 0-4°C (days to weeks) |
| Long-term Storage | Dry, dark, -20°C (months to years) | -20°C (months) |
| Data sourced from MedKoo Biosciences. |
Mechanism of Action
This compound exerts its anti-cancer effects by inducing apoptosis, or programmed cell death.[3] As a synthetic androgen derivative, it appears to bind to the androgen receptor (AR).[4] This interaction leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic caspases.[3] Furthermore, this compound has been shown to downregulate the androgen receptor itself and the multi-drug resistance protein ABCG2.[2][3] This multi-faceted mechanism makes this compound a promising candidate for further investigation in cancer research.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (HE3235) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol:
-
Determine the Desired Stock Concentration: A common starting point for a stock solution is 10 mM. The molecular weight of this compound is 316.48 g/mol .
-
Weighing this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 3.165 mg of this compound in 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., RPMI 1640)
-
Sterile tubes for dilution
-
Calibrated pipettes and sterile tips
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain a low final concentration of DMSO in the culture medium (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Example Dilution for a 10 µM Working Solution:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
-
Treatment of Cells: Add the prepared working solutions to your cell cultures at the desired final concentrations. In a study on castration-resistant prostate cancer cells (C4-2B), this compound was used at concentrations of 10 nM and 50 nM.[1]
Cell-Based Assays
A variety of cell-based assays can be employed to evaluate the efficacy of this compound.
| Assay Type | Purpose | Example Methodologies |
| Cell Viability/Cytotoxicity | To determine the effect of this compound on cell survival and proliferation. | MTT, XTT, WST-1, or CellTiter-Glo® assays. |
| Apoptosis Assays | To confirm that this compound induces programmed cell death. | Annexin V/PI staining, Caspase activity assays (e.g., Caspase-3/7), TUNEL assay. |
| Western Blotting | To analyze the expression levels of key proteins in the signaling pathway. | Probing for AR, Bcl-2, cleaved caspases, and ABCG2. |
| Gene Expression Analysis | To measure changes in the transcription of target genes. | Quantitative PCR (qPCR) for AR, BCL2, and ABCG2 mRNA levels. |
Conclusion
These application notes provide a comprehensive guide for the use of this compound in cell-based assays. By following these protocols, researchers can effectively prepare and utilize this compound to investigate its anti-cancer properties and further elucidate its mechanism of action. Careful consideration of solubility, storage, and working concentrations is essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Western Blot Analysis of Caspase Activation by HE3235
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the activation of caspases in response to treatment with HE3235, a novel androgen receptor (AR) antagonist. HE3235 has been shown to inhibit the proliferation of prostate cancer cells, including androgen-independent lines, and to induce apoptosis.[1] Understanding the molecular mechanism of HE3235-induced apoptosis is crucial for its development as a potential therapeutic agent. This document outlines the hypothesized signaling pathway, protocols for sample preparation and Western blotting, and data interpretation.
Introduction to HE3235 and Apoptosis
HE3235 is a synthetic steroid derivative that acts as an antagonist of the androgen receptor.[1] In prostate cancer, AR signaling is a key driver of cell growth and survival. By blocking this pathway, HE3235 has been observed to inhibit tumor growth and stimulate apoptosis, or programmed cell death, in preclinical models.[2]
Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases called caspases. Initiator caspases (e.g., caspase-8 and -9) are activated first and in turn activate executioner caspases (e.g., caspase-3, -6, and -7), which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4] Caspase-3 is a key executioner caspase, and its activation is a central event in the apoptotic process.[3]
In the context of prostate cancer, the intrinsic pathway of apoptosis is often dysregulated. The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of this pathway, with anti-apoptotic members (e.g., Bcl-2, Bcl-xL) preventing apoptosis and pro-apoptotic members (e.g., Bax, Bak) promoting it.[5][6][7] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of chemoresistance in prostate cancer.[6][8] It is hypothesized that HE3235 induces apoptosis in prostate cancer cells by modulating the balance of Bcl-2 family proteins, leading to the activation of the intrinsic caspase cascade.
Hypothesized Signaling Pathway of HE3235-Induced Apoptosis
Based on the known mechanisms of apoptosis in prostate cancer, the following pathway is proposed for HE3235-induced cell death. This pathway serves as a framework for designing and interpreting experiments.
Caption: Hypothesized HE3235-induced intrinsic apoptotic signaling pathway.
Data Presentation: Expected Western Blot Results
The following table summarizes the expected changes in protein levels that can be quantified by Western blot analysis following treatment of prostate cancer cells with HE3235.
| Protein Target | Expected Change with HE3235 Treatment | Molecular Weight (approx.) | Rationale |
| Pro-Caspase-3 | Decrease | ~35 kDa | Cleaved to its active form during apoptosis.[9] |
| Cleaved Caspase-3 | Increase | ~17/19 kDa fragments | Appearance of cleaved fragments indicates caspase-3 activation.[2][9] |
| Pro-Caspase-9 | Decrease | ~47 kDa | Cleaved to its active form upon apoptosome formation. |
| Cleaved Caspase-9 | Increase | ~35/37 kDa fragments | Indicates activation of the intrinsic apoptotic pathway. |
| Bcl-2 | Decrease | ~26 kDa | Downregulation of this anti-apoptotic protein would favor apoptosis.[10] |
| Bax | Increase | ~21 kDa | Upregulation of this pro-apoptotic protein would promote apoptosis.[10] |
| PARP | Decrease (full-length) | ~116 kDa | A key substrate of activated caspase-3; cleavage indicates execution phase of apoptosis.[11] |
| Cleaved PARP | Increase | ~89 kDa fragment | The appearance of the cleaved fragment is a hallmark of apoptosis.[11] |
Experimental Protocols
Cell Culture and HE3235 Treatment
-
Cell Lines: LNCaP or other androgen-sensitive or androgen-independent prostate cancer cell lines (e.g., C4-2, PC-3, DU145).
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for LNCaP) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
HE3235 Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of HE3235 in a suitable solvent (e.g., DMSO).
-
Treat cells with various concentrations of HE3235 (e.g., 0.1, 1, 10 µM) for different time points (e.g., 24, 48, 72 hours).
-
Include a vehicle control (DMSO) for each experiment.
-
Preparation of Cell Lysates
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a protein assay kit (e.g., BCA or Bradford assay).
Western Blot Protocol for Caspase-3 Activation
Caption: Experimental workflow for Western blot analysis.
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) or total caspase-3, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Analysis:
-
Perform densitometry analysis on the bands using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
By following these protocols, researchers can effectively utilize Western blot analysis to elucidate the pro-apoptotic mechanism of HE3235 and quantify its effect on caspase activation, providing valuable insights for its further development as a cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Caspase 3 - Wikipedia [en.wikipedia.org]
- 4. journal.waocp.org [journal.waocp.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Chemosensitization of Prostate Cancer by Modulating Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the Bcl-2 gene family in prostate cancer progression and its implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemosensitization of prostate cancer by modulating Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 10. Activation of the intrinsic mitochondrial apoptotic pathway in swine influenza virus-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Apotosis Detection with Apoptone™
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and autoimmune disorders. The ability to induce apoptosis in targeted cell populations is a key strategy in the development of novel therapeutics. Apoptone™ is a novel small molecule compound designed to selectively induce apoptosis in rapidly proliferating cells.
These application notes provide a detailed protocol for the detection and quantification of this compound™-induced apoptosis using flow cytometry. The primary method described is the widely accepted Annexin V and Propidium Iodide (PI) dual-staining assay. Additionally, protocols for assessing caspase activation and changes in mitochondrial membrane potential are included to provide a more comprehensive understanding of the apoptotic pathway initiated by this compound™.
Principles of Apoptosis Detection by Flow Cytometry
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level. Several key events in the apoptotic cascade can be monitored using specific fluorescent probes.
-
Annexin V Staining for Phosphatidylserine (PS) Exposure: In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane.[1] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V, a protein with a high affinity for PS.[1]
-
Propidium Iodide (PI) for Membrane Integrity: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
-
Caspase Activation: Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[2] Specific fluorescently labeled inhibitors can bind to activated caspases, allowing for the detection of this key apoptotic event by flow cytometry.[3]
-
Mitochondrial Membrane Potential (ΔΨm): A reduction in the mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[4][5] Potentiometric dyes, such as TMRE or JC-1, can be used to measure changes in ΔΨm.[5]
By combining Annexin V and PI staining, it is possible to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (though this population is often grouped with late apoptotic cells).
This compound™ Signaling Pathway
This compound™ is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This is initiated by intracellular stresses, leading to changes in the mitochondrial membrane and the release of pro-apoptotic factors.
Caption: Hypothetical signaling pathway of this compound™-induced apoptosis.
Experimental Protocols
I. Apoptosis Detection with Annexin V and Propidium Iodide
This protocol details the steps for staining cells treated with this compound™ with Annexin V and PI for flow cytometric analysis.
Materials:
-
This compound™ (stock solution of known concentration)
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for apoptosis detection.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a suitable culture vessel.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with various concentrations of this compound™ for a predetermined time course (e.g., 4, 8, 12, 24 hours).
-
Include the following controls:
-
Untreated cells (negative control).
-
Vehicle-treated cells (if this compound™ is dissolved in a solvent).
-
A known apoptosis inducer (e.g., staurosporine) as a positive control.
-
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.
-
Centrifuge the cells at 300 x g for 5 minutes.[6]
-
-
Washing:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Acquire a sufficient number of events (e.g., 10,000) for each sample.
-
Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.
-
II. Supplementary Protocols
A. Caspase-3/7 Activation Assay:
-
Follow steps 1 and 2 of the Annexin V protocol for cell treatment and harvesting.
-
Use a commercial kit containing a cell-permeable fluorogenic caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorescent reporter).
-
Resuspend cells in the provided assay buffer.
-
Add the caspase-3/7 reagent and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).[3]
-
Wash the cells and resuspend in assay buffer.
-
Analyze by flow cytometry, detecting the fluorescence of the cleaved substrate.
B. Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Follow steps 1 and 2 of the Annexin V protocol for cell treatment and harvesting.
-
Resuspend cells in pre-warmed culture medium.
-
Add a potentiometric dye (e.g., TMRE or JC-1) at the concentration recommended by the manufacturer.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS or assay buffer.
-
Analyze immediately by flow cytometry. A decrease in fluorescence intensity (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates a loss of ΔΨm.[5]
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Dose-Dependent Effect of this compound™ on Apoptosis in Jurkat Cells (24-hour treatment)
| This compound™ Conc. (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 5 | 60.1 ± 4.2 | 25.4 ± 2.5 | 14.5 ± 1.8 |
| 10 | 35.8 ± 3.9 | 40.2 ± 3.1 | 24.0 ± 2.7 |
| 25 | 15.3 ± 2.8 | 55.6 ± 4.0 | 29.1 ± 3.3 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Time-Course of Apoptosis Induction by 10 µM this compound™ in Jurkat Cells
| Time (hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.8 ± 0.3 |
| 4 | 88.3 ± 2.5 | 7.5 ± 1.1 | 4.2 ± 0.7 |
| 8 | 65.7 ± 3.1 | 22.9 ± 2.0 | 11.4 ± 1.5 |
| 12 | 48.2 ± 4.0 | 35.1 ± 2.8 | 16.7 ± 2.1 |
| 24 | 35.8 ± 3.9 | 40.2 ± 3.1 | 24.0 ± 2.7 |
Data are presented as mean ± standard deviation (n=3).
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Cell damage during harvesting | Use a gentler cell detachment method; ensure centrifugation speed is not too high. |
| Weak Annexin V signal | Insufficient calcium in binding buffer | Ensure the binding buffer contains at least 2.5 mM CaCl2. |
| Low level of apoptosis | Increase incubation time or this compound™ concentration; check positive control. | |
| High PI staining in all samples | Cells were not healthy at the start | Use cells from a healthy, sub-confluent culture. |
| Staining incubation was too long | Adhere to the recommended 15-minute incubation time. |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the pro-apoptotic activity of this compound™. The Annexin V/PI assay is a reliable method for quantifying apoptosis, while the supplementary protocols for caspase activation and mitochondrial membrane potential can offer deeper insights into the mechanism of action. By following these detailed methodologies, researchers and drug development professionals can effectively evaluate the potential of this compound™ as a novel therapeutic agent.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: Immunohistochemical Analysis of Androgen Receptor Localization Following Apoptone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptone, a novel anti-tumor agent, has demonstrated pro-apoptotic effects in various cancer models, including castration-resistant prostate cancer (CRPC).[1][2] Its mechanism of action involves the inhibition of the anti-apoptotic protein BCL2 and the downregulation of the multi-drug resistance protein ABCG2.[1] The androgen receptor (AR) is a key driver of prostate cancer progression, and its cellular localization is critical for its function as a ligand-activated transcription factor.[3][4][5] Upon binding to androgens, the AR translocates from the cytoplasm to the nucleus, where it regulates the transcription of genes involved in cell growth and survival.[3][5] Understanding how therapeutic agents like this compound affect AR signaling, including its subcellular localization, is crucial for elucidating its mechanism of action and identifying potential biomarkers of response.
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of the androgen receptor in preclinical models treated with this compound. The aim is to assess changes in AR localization (nuclear vs. cytoplasmic) and expression levels, providing insights into the drug's impact on this critical signaling pathway.
Data Presentation
Quantitative analysis of immunohistochemical staining allows for an objective assessment of protein expression and localization. The data below is presented as a hypothetical example to illustrate how results from an experiment investigating the effect of this compound on AR localization could be summarized. Image analysis software can be used to determine the percentage of AR-positive cells and the intensity of nuclear and cytoplasmic staining.[6][7]
Table 1: Quantitative Analysis of Androgen Receptor (AR) Subcellular Localization Following this compound Treatment in a Prostate Cancer Xenograft Model.
| Treatment Group | N | % of AR-Positive Cells (Mean ± SD) | Mean Nuclear Staining Intensity (Mean ± SD) | Mean Cytoplasmic Staining Intensity (Mean ± SD) | Nuclear-to-Cytoplasmic Staining Ratio (Mean ± SD) |
| Vehicle Control | 10 | 85.2 ± 5.6 | 2.5 ± 0.4 | 0.8 ± 0.2 | 3.1 ± 0.7 |
| This compound (10 mg/kg) | 10 | 82.1 ± 6.1 | 1.2 ± 0.3 | 1.5 ± 0.4 | 0.8 ± 0.3 |
| This compound (50 mg/kg) | 10 | 75.6 ± 7.3 | 0.7 ± 0.2 | 1.8 ± 0.5 | 0.4 ± 0.2 |
Staining intensity is scored on a scale of 0 (negative), 1 (weak), 2 (moderate), and 3 (strong).
Experimental Protocols
This section provides a detailed methodology for the immunohistochemical analysis of androgen receptor localization in formalin-fixed, paraffin-embedded (FFPE) tissue samples from preclinical models treated with this compound.
I. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides[8][9]
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary Antibody: Rabbit monoclonal anti-Androgen Receptor antibody (e.g., SP107 or similar validated clone)[10]
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
II. Experimental Workflow
III. Detailed Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval solution to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot retrieval solution and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline) 3 times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-AR antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS 3 times for 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS 3 times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's protocol.
-
Incubate sections with the DAB solution until a brown color develops (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 30-60 seconds.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol: 70% (1 x 1 minute), 95% (1 x 1 minute), 100% (2 x 1 minute).
-
Clear in xylene (or substitute) for 2 x 2 minutes.
-
Apply a coverslip using a permanent mounting medium.
-
IV. Image Acquisition and Analysis
-
Acquire high-resolution digital images of the stained sections using a brightfield microscope equipped with a digital camera.
-
Use image analysis software (e.g., ImageJ, QuPath) to quantify the staining.
-
Define regions of interest (e.g., tumor areas).
-
Perform color deconvolution to separate the hematoxylin and DAB stains.
-
Set a threshold for positive DAB staining to determine the percentage of AR-positive cells.
-
Measure the mean staining intensity in the nuclear and cytoplasmic compartments of tumor cells.
Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound may influence androgen receptor localization and induce apoptosis. In the absence of this compound, androgen binding leads to AR nuclear translocation and transcription of pro-survival genes. This compound treatment is hypothesized to induce cellular stress and activate apoptotic pathways, which may lead to the cytoplasmic retention or sequestration of AR, thereby inhibiting its pro-survival functions.
Conclusion
This document provides a comprehensive guide for investigating the effects of this compound on androgen receptor localization using immunohistochemistry. The detailed protocol and data presentation framework will enable researchers to systematically evaluate the impact of this and other novel therapeutics on critical cancer signaling pathways. The quantitative assessment of AR subcellular distribution will provide valuable insights into the mechanisms of drug action and may aid in the development of more effective cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Harbor BioSciences, Inc. This compound(R) for Prostate Cancer Shows Activity at All Doses Tested - BioSpace [biospace.com]
- 3. Androgen receptor - Wikipedia [en.wikipedia.org]
- 4. Advances in Androgen Receptor Targeted Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of discrete androgen receptor epitopes in prostate cancer by immunostaining: measurement by color video image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diagomics.com [diagomics.com]
- 9. Androgen Receptor by Immunohistochemistry | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
Troubleshooting Apoptone insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apoptone (also known as HE3235) in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (HE3235) is a synthetic adrenal hormone, specifically an androstanediol analog.[1] Its primary mechanism of action is as an androgen receptor antagonist. By binding to the androgen receptor, it downregulates anti-apoptotic genes, such as Bcl-2, while increasing the expression of pro-apoptotic genes, like caspases, which ultimately leads to apoptosis (programmed cell death).[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are all suitable solvents for preparing high-concentration stock solutions of this compound.[1] It is soluble in each of these solvents at a concentration of 10 mg/mL.[1] this compound is not soluble in water.[2]
Q3: At what concentrations should I use this compound in my cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific research question. For example, in androstenediol-dependent LNCaP cell tumor growth inhibition studies, an IC50 of 6 nM has been reported.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I store this compound?
A4: For long-term storage, this compound as a solid should be stored at -20°C, where it is stable for at least two years.[1] Stock solutions can be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[2]
Troubleshooting Guide: this compound Insolubility in Cell Culture Media
Issue: My this compound solution is precipitating when I add it to my cell culture medium.
This is a common issue with hydrophobic compounds like this compound. The precipitation, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the organic solvent is diluted.
Here are potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated stock solution directly to a large volume of aqueous medium can cause a rapid change in solvent polarity, leading to precipitation. | Perform a serial dilution of the stock solution. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of medium. |
| Incorrect Dilution Technique | The method of mixing can influence solubility. | Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium. This ensures rapid and even dispersion. |
| Low Temperature of Media | The solubility of many compounds, including steroids, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions. |
| High Final Solvent Concentration | While a solvent like DMSO is necessary to dissolve this compound initially, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO (or other solvent) concentration in the cell culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity. This may require preparing a more dilute stock solution. |
| Interaction with Media Components | Components in the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility. | If your experimental design allows, try reducing the serum concentration or using a serum-free medium for the duration of the this compound treatment. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (HE3235) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: this compound has a molecular weight of 316.48 g/mol .[2] To prepare a 10 mM stock solution, you will need 3.165 mg of this compound per 1 mL of DMSO.
-
Weigh the this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): If needed, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Workflow for Preparing Final Working Solution of this compound in Cell Culture Medium
Caption: Workflow for preparing this compound working solution.
Signaling Pathway
This compound's Mechanism of Action
This compound exerts its pro-apoptotic effects by antagonizing the androgen receptor. This leads to a signaling cascade that results in the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately leading to programmed cell death.
Caption: this compound signaling pathway leading to apoptosis.
References
Technical Support Center: Optimizing HE3235 Concentration for Maximum Apoptotic Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing HE3235 concentration to achieve the maximum apoptotic effect in experimental settings.
Frequently Asked questions (FAQs)
Q1: What is HE3235 and what is its mechanism of action?
HE3235, also known as Apoptone™, is a synthetic adrenal steroid analog. It functions as an androgen receptor (AR) antagonist.[1][2] Evidence suggests that HE3235 induces apoptosis, at least in part, by activating the Raf/MEK/ERK signaling pathway.[3] This activation leads to the downregulation of anti-apoptotic genes like Bcl-2 and an increase in the expression of pro-apoptotic genes, such as caspases.[1]
Q2: What is a good starting concentration range for HE3235 in my experiments?
Based on in vitro studies, HE3235 has been shown to inhibit the growth of LNCaP prostate cancer cells with an IC50 of 6 nM.[2] A good starting point for a dose-response experiment would be to test a range of concentrations around this value. We recommend a logarithmic dilution series, for example, from 1 nM to 10 µM, to capture a wide range of cellular responses.
Q3: How long should I treat my cells with HE3235?
The optimal treatment time can vary depending on the cell line and the concentration of HE3235 used. It is recommended to perform a time-course experiment, testing several time points (e.g., 12, 24, 48, and 72 hours) to determine the point of maximum apoptotic induction.
Q4: Which assays are recommended to measure HE3235-induced apoptosis?
A multi-faceted approach is best to confirm apoptosis. We recommend a combination of the following assays:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells via flow cytometry.
-
Caspase Activity Assays: To measure the activity of key executioner caspases, such as caspase-3 and -7.
-
Western Blotting: To analyze the cleavage of PARP and caspase-3, and to observe changes in the expression of Bcl-2 family proteins.
Troubleshooting Guides
Issue 1: Low or no apoptotic effect observed after HE3235 treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal HE3235 Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 50 µM). |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation time. |
| Cell Line Resistance | Some cell lines may be inherently resistant to HE3235. Consider testing different cell lines. Also, ensure the cell line expresses the androgen receptor if that is the target of interest. |
| Compound Instability | Ensure proper storage of HE3235 stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Mycoplasma Contamination | Test cell cultures for mycoplasma contamination, as it can affect cellular responses to treatments. |
Issue 2: High background apoptosis in control (vehicle-treated) cells.
| Possible Cause | Troubleshooting Step |
| Unhealthy Cells | Ensure cells are in the logarithmic growth phase and have not been passaged too many times. Avoid over-confluency. |
| Vehicle Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically ≤ 0.1%). |
| Harsh Cell Handling | Be gentle during cell seeding, washing, and staining procedures to avoid inducing mechanical stress and apoptosis. |
Issue 3: Inconsistent results between different apoptosis assays.
| Possible Cause | Troubleshooting Step |
| Timing of Assays | Apoptosis is a dynamic process. The timing of different apoptotic events varies. For example, caspase activation precedes DNA fragmentation. Ensure the assay timing is appropriate for the event being measured. |
| Pathway Specificity | HE3235 is suggested to act via the Raf/MEK/ERK pathway. Assays focused on the intrinsic (mitochondrial) pathway, such as measuring mitochondrial membrane potential, might yield different kinetics compared to caspase assays. |
Data Presentation
Table 1: Illustrative Dose-Response of HE3235 on Apoptosis Induction in LNCaP Cells
The following table presents hypothetical data to illustrate the expected outcome of a dose-response experiment measuring apoptosis 48 hours after HE3235 treatment.
| HE3235 Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 nM (Vehicle) | 2.1 | 1.5 | 3.6 |
| 1 nM | 5.3 | 2.8 | 8.1 |
| 10 nM | 15.8 | 5.2 | 21.0 |
| 100 nM | 35.2 | 10.7 | 45.9 |
| 1 µM | 42.6 | 18.9 | 61.5 |
| 10 µM | 30.1 | 25.4 | 55.5 |
Note: This data is for illustrative purposes only and actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment for Apoptosis Induction
-
Cell Seeding: Seed your target cells in a 96-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
HE3235 Preparation: Prepare a series of dilutions of HE3235 in your cell culture medium. For a dose-response experiment, a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) is recommended. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest HE3235 dose).
-
Treatment: Replace the existing medium in the 96-well plate with the medium containing the different concentrations of HE3235.
-
Incubation: For a dose-response experiment, incubate the cells for a predetermined time (e.g., 48 hours). For a time-course experiment, use a fixed concentration of HE3235 and incubate for different durations (e.g., 12, 24, 48, 72 hours).
-
Apoptosis Assay: At the end of the incubation period, proceed with your chosen apoptosis assay (e.g., Annexin V/PI staining, Caspase-Glo® 3/7 assay).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Harvesting: Following treatment with HE3235, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE™ Express.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Caspase-Glo® 3/7 Assay
-
Plate Equilibration: After treating cells in a white-walled 96-well plate with HE3235, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and then incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3 and -7 activity.
Protocol 4: Western Blotting for Apoptotic Markers
-
Cell Lysis: After HE3235 treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and Bcl-2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: HE3235 signaling pathway leading to apoptosis.
Caption: Experimental workflow for assessing HE3235-induced apoptosis.
References
Common issues with Apoptone stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common stability issues of Apoptone in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as HE3235) is a synthetic analogue of 3β-androstanediol with potential antineoplastic activity. It is an orally bioavailable agent that has been shown to be active in rodent models of prostate and breast cancer. Its mechanism of action involves binding to the androgen receptor (AR), which leads to the downregulation of anti-apoptotic genes, such as Bcl-2, and the stimulation of pro-apoptotic gene expression, including caspases, ultimately inducing apoptosis (cell death).
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, please adhere to the following storage guidelines. For long-term storage, it is recommended to store this compound at -20°C, where it can remain stable for over two years. For short-term storage, such as for days or weeks, it can be kept at 0-4°C in a dry and dark environment. When shipped under ambient temperatures, this compound is stable for a few weeks. Stock solutions should also be stored at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks).
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol. It is important to note that this compound is not soluble in water. For cell-based assays, it is common practice to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the aqueous cell culture medium.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Solution During Experiments
One of the most common challenges encountered when working with hydrophobic compounds like this compound is its precipitation upon dilution from an organic stock solution into an aqueous cell culture medium.
Possible Causes and Solutions:
| Cause | Solution |
| High Final Concentration: The concentration of this compound in the final working solution may exceed its solubility limit in the aqueous medium. | Determine the optimal working concentration through a dose-response experiment. Start with a lower concentration and gradually increase it to find the highest soluble and effective concentration. |
| "Dilution Shock": Rapidly adding a concentrated DMSO stock to the aqueous medium can cause localized supersaturation and immediate precipitation. | To avoid this, perform a serial dilution. First, create an intermediate dilution of the stock solution in your cell culture medium. Then, add this intermediate dilution to the final volume of the medium. Always add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion. |
| Low Temperature of Medium: Diluting the stock solution in a medium at a lower temperature can decrease the solubility of this compound. | Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. |
| High Final DMSO Concentration: While DMSO aids in initial solubilization, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more dilute stock solution in DMSO. |
Issue 2: Loss of this compound Activity Over Time in Solution
Researchers may observe a decrease in the efficacy of this compound in their experiments, which could be attributed to its degradation in solution.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Storage of Stock Solutions: Frequent freeze-thaw cycles or prolonged storage at room temperature can lead to the degradation of this compound in solution. | Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C for long-term stability. |
| Instability in Aqueous Medium: this compound, like many small molecules, may have limited stability in aqueous cell culture medium over extended periods, especially at 37°C. | Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted this compound in aqueous media for extended periods. If long-term incubation is necessary, assess the stability of this compound in your specific medium over the intended duration of the experiment. |
| Exposure to Light: Some compounds are sensitive to light, which can cause photodegradation. | Protect this compound solutions from direct light by using amber vials or by wrapping the containers in aluminum foil. |
Quantitative Data Summary
The following table summarizes the known solubility and stability data for this compound.
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | Soluble | [2] |
| Water | Not Soluble | [2] | |
| Storage Stability (Solid) | -20°C (long-term) | > 5 years | [2] |
| 0-4°C (short-term) | Days to weeks | [2] | |
| Storage Stability (Stock Solution in DMSO) | -20°C (long-term) | Months | [2] |
| 0-4°C (short-term) | Days to weeks | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (HE3235) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is fully dissolved.
-
Serial Dilution Method (Recommended): a. Prepare an intermediate dilution by adding a small volume of the stock solution to a pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first make a 1:100 intermediate dilution (e.g., 2 µL of stock into 198 µL of medium) to get a 100 µM solution. b. Add the intermediate dilution to the final volume of pre-warmed cell culture medium in your experimental vessel (e.g., cell culture plate) while gently swirling to ensure even distribution.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (ideally <0.1%) to minimize solvent toxicity.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: this compound binds to the Androgen Receptor, leading to apoptosis.
References
Minimizing Variability in Apoptone Experimental Results: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure reproducible results in your experiments with Apoptone (HE3235). This guide is tailored for researchers in oncology and drug development, providing detailed methodologies and addressing specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HE3235) and what is its mechanism of action?
This compound, also known as HE3235, is a synthetic analogue of 3β-androstanediol and acts as an androgen receptor (AR) antagonist.[1][2] Its primary mechanism of action in prostate cancer is to inhibit the growth of cancer cells by:
-
Down-regulating the androgen receptor: This reduces the signaling that promotes tumor growth.[3]
-
Inhibiting intratumoral androgen synthesis: this compound can suppress the tumor's ability to produce its own androgens, cutting off a key fuel supply.[2][3]
-
Inducing apoptosis (programmed cell death): By altering the expression of key regulatory proteins, this compound pushes cancer cells towards self-destruction.[2]
Q2: What are the most common sources of variability in this compound experiments?
Variability in experiments with this compound, like many steroid-like compounds, can arise from several factors:
-
Cell Line Health and Characteristics: The passage number, confluency, and overall health of your cell lines can significantly impact their response. Different prostate cancer cell lines (e.g., LNCaP, PC3, DU145) have varying sensitivities to AR antagonists.[4][5]
-
Compound Solubility and Stability: this compound is soluble in DMSO but has limited solubility in aqueous media.[1] Precipitation of the compound can lead to inconsistent dosing. The stability of this compound in cell culture medium over long incubation periods can also be a factor.[1][4]
-
Experimental Technique: Inconsistent cell seeding, pipetting errors, and variations in incubation times can all introduce significant variability.[6]
-
Assay-Specific Factors: The timing of the assay and the choice of apoptosis detection method are critical, as apoptosis is a dynamic process.[6][7]
Q3: What concentration of this compound should I use in my experiments?
The optimal concentration of this compound is cell-line specific and should be determined empirically. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
| Recommendation | Details |
| Starting Range | Based on general data for androgen receptor antagonists, a broad range from 10 nM to 100 µM can be a good starting point for a dose-response curve.[8] |
| IC50 Determination | Treat cells with a serial dilution of this compound for a fixed time point (e.g., 48 or 72 hours) and measure cell viability using an appropriate assay (e.g., MTT, WST-1). |
| Positive Controls | Include a known androgen receptor antagonist (e.g., Enzalutamide) as a positive control to validate your experimental setup. |
Q4: How long should I treat my cells with this compound?
The induction of apoptosis is a time-dependent process.[7][9][10] A time-course experiment is essential to identify the optimal time point for observing the desired effect.
| Recommendation | Details |
| Time-Course Experiment | Treat cells with a fixed concentration of this compound (e.g., the IC50 value) and assess apoptosis at various time points (e.g., 6, 12, 24, 48, and 72 hours). |
| Apoptosis Detection | Use methods like Annexin V/PI staining followed by flow cytometry or fluorescence microscopy to quantify apoptotic cells. |
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High Variability Between Replicate Wells in Cell Viability Assays
| Potential Cause | Solution |
| Uneven Cell Seeding | Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly before aliquoting into wells. |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation. To minimize this, avoid using the outer wells for experimental samples and fill them with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells to ensure consistency. |
| Compound Precipitation | Visually inspect your this compound dilutions for any signs of precipitate. Prepare fresh dilutions for each experiment and ensure thorough mixing before adding to the cells. The final DMSO concentration should typically be kept below 0.5% to avoid both insolubility and solvent-induced toxicity.[11] |
Issue 2: No or Low Induction of Apoptosis
| Potential Cause | Solution |
| Sub-optimal this compound Concentration | The concentration used may be too low to induce apoptosis. Perform a dose-response experiment to determine the optimal concentration for your cell line. A good starting point for apoptosis assays is a concentration around the IC50 value.[11] |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than the one you are testing. Conduct a time-course experiment to identify the optimal incubation time.[6][11] |
| Cell Line Resistance | The cell line you are using may be resistant to this compound. Prostate cancer cell lines have different sensitivities to AR antagonists.[4] Consider testing a panel of cell lines (e.g., LNCaP, PC3, DU145) to identify a sensitive model. |
| Insensitive Apoptosis Assay | The chosen assay may not be sensitive enough to detect the level of apoptosis in your experiment. Consider using multiple methods to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, and western blot analysis for PARP cleavage.[6] |
| Apoptotic Cell Detachment | Apoptotic cells can detach from the culture plate. When harvesting, be sure to collect both the adherent and floating cell populations to get an accurate measure of apoptosis.[6] |
Issue 3: Inconsistent Western Blot Results for Apoptosis Markers (Bcl-2, Caspases)
| Potential Cause | Solution |
| Variability in Sample Preparation | Inconsistent cell lysis or protein quantification can lead to significant variability. Standardize your sample preparation protocol, ensure complete cell lysis, and accurately determine the protein concentration of each sample before loading.[11] |
| Timing of Protein Expression Changes | The expression levels of apoptosis-related proteins change over time. Conduct a time-course experiment to identify the peak time for changes in your proteins of interest (e.g., downregulation of Bcl-2, cleavage of caspase-3). |
| Low Protein Expression | The target protein may be expressed at low levels in your cell line. Increase the amount of protein loaded onto the gel or consider using a more sensitive detection reagent. |
| Sub-optimal Antibody Dilution | The primary antibody concentration may not be optimal. Perform an antibody titration to determine the ideal dilution for your primary antibody. |
Experimental Protocols
General Protocol for a Cell Viability Assay (WST-1)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
General Protocol for Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined optimal time. Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizing Experimental Workflows and Pathways
To further clarify experimental design and the underlying biological processes, the following diagrams are provided.
Caption: A generalized workflow for conducting experiments with this compound.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
By following these guidelines and utilizing the provided protocols and diagrams, researchers can enhance the consistency and reliability of their experimental results with this compound.
References
- 1. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Intrinsic apoptotic and thioredoxin pathways in human prostate cancer cell response to histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Time-dependent apoptosis induction after spontaneous-breathing or ventilation-analogue experimental mechanostimulation of monolayer lung cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Reproducibility of Apoptone-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of Apoptone-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, a compound known to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2.[1]
Issue 1: High Variability in Apoptosis Induction Between Experiments
Inconsistent results in apoptosis assays can arise from several sources, including variability in cell culture conditions and improper sample handling.[2]
| Potential Cause | Recommended Solution |
| Cell Culture Inconsistency | Maintain consistent cell culture conditions, including media composition, passage number, and cell density.[2] Cell culture variability can significantly impact experimental reproducibility.[3] |
| Inconsistent this compound Concentration | Ensure accurate and consistent preparation of this compound solutions for each experiment. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| Variable Incubation Times | Strictly adhere to the planned incubation times for this compound treatment. Apoptosis is a dynamic process, and timing is critical for reproducible results. |
| Improper Cell Handling | Handle cells gently to avoid mechanical stress, which can induce non-specific cell death. |
Issue 2: High Background Signal in Negative Controls
| Potential Cause | Recommended Solution |
| Excessive Reagent Concentration | Titrate fluorescently labeled reagents, such as Annexin V, to determine the optimal concentration that provides a clear signal without high background.[2] |
| Inadequate Washing | Increase the number and duration of wash steps after staining to remove unbound fluorescent probes.[2] |
| Cell Clumping | Maintain cells and buffers at 4°C during preparation to minimize necrosis and apoptosis. Gently mix samples before analysis and consider filtering the cell suspension if clumping is severe.[2] |
| Autofluorescence | Some cell types exhibit natural fluorescence. Analyze unstained cells to determine the level of autofluorescence and select appropriate filter sets to minimize its impact. |
Issue 3: Weak or No Apoptotic Signal in Treated Samples
The absence of an expected apoptotic signal can be due to several factors, from suboptimal treatment conditions to reagent issues.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration or Duration | The concentration of this compound or the treatment duration may be insufficient to induce apoptosis in your specific cell line.[4] Optimize these parameters by performing a time-course and dose-response experiment. |
| Loss of Apoptotic Cells | Apoptotic cells can detach from the culture surface. When harvesting, be sure to collect the supernatant along with the adherent cells to avoid losing the apoptotic population.[4] |
| Reagent Degradation | Ensure that all reagents, including this compound and fluorescent dyes, have been stored correctly and have not expired.[4] Use a positive control to verify the functionality of your assay components. |
| Incorrect Assay Timing | Apoptosis is a transient process. If the assay is performed too early or too late, the peak apoptotic signal may be missed.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (also known as HE3235) is an antitumor agent that induces apoptosis, or programmed cell death.[1] It functions by inhibiting the Bcl-2 gene, which produces proteins that prevent apoptosis, and by stimulating the expression of proteins that promote apoptosis.[1]
Q2: Which assays are most suitable for measuring this compound-induced apoptosis?
Flow cytometry-based assays using Annexin V and propidium iodide (PI) staining are highly recommended for quantifying this compound-induced apoptosis. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5] Caspase activity assays, which measure the activation of key executioner caspases like caspase-3 and -7, are also valuable for confirming the apoptotic pathway.[5]
Q3: How can I be sure that the cell death I'm observing is apoptosis and not necrosis?
The dual-staining method with Annexin V and a viability dye like PI is crucial for distinguishing between apoptosis and necrosis. Early apoptotic cells will stain positive for Annexin V but negative for PI, as their cell membranes are still intact. Necrotic cells, on the other hand, will stain positive for both Annexin V and PI due to compromised membrane integrity.[4][5]
Q4: What are some critical considerations for improving the reproducibility of my this compound assays?
To improve reproducibility, it is essential to standardize as many experimental parameters as possible. This includes using cells of a consistent passage number, maintaining a standardized cell culture environment, and ensuring precise and consistent preparation of all reagents, including this compound.[3] Implementing and strictly following standard operating procedures (SOPs) for all aspects of the experiment is highly recommended.
Experimental Protocols
Detailed Methodology for Annexin V and Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol is adapted from standard procedures for apoptosis detection.[4][5]
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1-2 x 10^5 cells/mL in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration.
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.[4]
-
Wash the adherent cells with PBS and then detach them using a gentle dissociation reagent like Accutase.
-
Combine the detached cells with the collected supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls (unstained cells, Annexin V only, and PI only) to set up the flow cytometer.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from this compound-based apoptosis assays.
Table 1: Dose-Dependent Effect of this compound on Apoptosis Induction in a Cancer Cell Line
| This compound Concentration (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 2.5 ± 0.8 | 1.2 ± 0.4 |
| 1 | 15.3 ± 2.1 | 5.7 ± 1.1 |
| 5 | 45.8 ± 4.5 | 18.2 ± 2.3 |
| 10 | 68.2 ± 5.9 | 25.6 ± 3.0 |
Table 2: Time-Course of this compound-Induced Caspase-3/7 Activity
| Time (hours) | Caspase-3/7 Activity (Fold Change vs. Control; Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 6 | 2.8 ± 0.4 |
| 12 | 5.6 ± 0.7 |
| 24 | 8.2 ± 1.1 |
Visualizations
Caption: this compound's mechanism of action via the intrinsic apoptotic pathway.
Caption: Experimental workflow for assessing apoptosis using Annexin V/PI staining.
Caption: A logical approach to troubleshooting common issues in this compound assays.
References
- 1. Why anti-Bcl-2 clinical trials fail: a solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Why anti-Bcl-2 clinical trials fail: a solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Apoptone in cancer cell lines
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Apoptone® (a combination of Vitamin C and Vitamin K3) in cancer cell lines.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My cancer cell line, which was initially sensitive to this compound, now shows increasing resistance. How can I confirm and quantify this resistance?
Answer:
To confirm and quantify acquired resistance, you should perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration). A significant increase in the IC50 value compared to the parental cell line indicates resistance.
Experimental Protocol: Determining IC50 with an MTS Assay
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a series of this compound dilutions (e.g., ranging from 1 µM to 100 µM of menadione with a 1:100 ratio of Vitamin K3 to Vitamin C) in a complete culture medium.
-
Incubation: Remove the old medium from the cells and add 100 µL of the corresponding this compound dilution. Incubate for 24 to 48 hours.
-
MTS Reagent: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Convert absorbance values to percentage of viable cells relative to the untreated control. Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Data Presentation: Example IC50 Values
| Cell Line | Treatment | Parental IC50 (µM Menadione) | Resistant IC50 (µM Menadione) | Fold Resistance |
| Glioblastoma (DBTRG.05MG) | Menadione alone | ~25 µM | > 50 µM | > 2-fold |
| Glioblastoma (DBTRG.05MG) | Menadione + Vitamin C | ~10 µM | ~30 µM | 3-fold |
Note: The above data is illustrative. Actual values will vary by cell line and experimental conditions. The combination of menadione and vitamin C can exert a strong cytotoxic effect on glioblastoma cells.[1]
Question 2: I observe high variability in this compound's effectiveness between experiments. What could be the cause?
Answer:
Variability can stem from the stability of the this compound components, particularly Vitamin C (ascorbate), which is prone to oxidation. The combination of ascorbate and menadione kills cancer cells by inducing oxidative stress through the generation of hydrogen peroxide (H₂O₂).[2][3]
Troubleshooting Steps:
-
Fresh Preparation: Always prepare this compound solutions fresh before each experiment.
-
pH Control: Ensure the pH of your final culture medium is stable after adding the drug solution, as the pH can affect ascorbate stability and uptake.
-
Cell Confluency: Standardize the cell confluency at the time of treatment, as this can influence the metabolic state of the cells and their response to oxidative stress.
Question 3: My this compound-resistant cells look morphologically different. What might this indicate?
Answer:
This compound induces a unique form of cell death called "autoschizis," characterized by exaggerated membrane damage and a progressive loss of cytoplasm through self-excisions.[3][4] Resistant cells may not exhibit these characteristic features. Observe cells under a microscope for the following:
-
Sensitive Cells: Show cell shrinkage, membrane blebbing, and "self-excisions" where small, organelle-free portions of the cytoplasm are shed.[5][6]
-
Resistant Cells: May appear larger, flatter, or fail to detach, indicating an evasion of the autoschizis process. This could be linked to an enhanced antioxidant capacity.
II. Frequently Asked Questions (FAQs)
FAQ 1: What is the primary mechanism of action for this compound?
This compound (Vitamin C:Vitamin K3) induces cancer cell death primarily through the generation of reactive oxygen species (ROS), leading to severe oxidative stress.[2] This process involves a redox cycling reaction between the two vitamins, which produces hydrogen peroxide (H₂O₂).[3] The resulting oxidative stress disrupts cellular processes, including DNA replication, and leads to a form of cell death known as autoschizis.[2][4][7]
Caption: Mechanism of this compound-induced cell death.
FAQ 2: What are the most common molecular mechanisms of resistance to this compound?
Resistance to this compound is primarily linked to the cancer cell's ability to manage oxidative stress. Key mechanisms include:
-
Upregulation of Antioxidant Systems: Cancer cells can increase their production of antioxidants to neutralize the ROS generated by this compound. The most significant of these is the glutathione (GSH) system.[8][9][10] Elevated GSH levels increase the cell's antioxidant capacity and confer resistance.[8][11]
-
Activation of the Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response.[12] In resistant cells, Nrf2 is often constitutively active, leading to the increased expression of cytoprotective genes, including those involved in GSH synthesis.[12][13][14]
-
Increased Activity of Drug Efflux Pumps: While less specific to this compound, multi-drug resistance proteins can sometimes contribute to reduced intracellular drug accumulation.
Caption: Key molecular pathways driving resistance to this compound.
FAQ 3: How can I overcome this compound resistance in my cell line?
Several strategies can be employed to overcome resistance, primarily by targeting the cell's antioxidant defenses.
Strategy 1: Deplete Glutathione (GSH)
Inhibiting GSH synthesis can re-sensitize resistant cells. Buthionine sulfoximine (BSO) is a commonly used inhibitor of glutamate-cysteine ligase (GCL), a key enzyme in GSH biosynthesis.
Strategy 2: Inhibit the Nrf2 Pathway
Targeting the Nrf2 pathway can prevent the upregulation of antioxidant genes. This can be achieved through pharmacological inhibitors or by using siRNA to silence Nrf2 expression.
Strategy 3: Inhibit Peroxiredoxin-1 (PRDX1)
Downregulation of antioxidant enzymes like PRDX1 has been shown to increase the toxicity of menadione.[15] The drug Auranofin can be used in combination with this compound to inhibit PRDX1.[15]
Data Presentation: Combination Therapy Effects
| Cell Line | Treatment | IC50 (µM Menadione) |
| MDA-MB-231 (TNBC) | Menadione + Ascorbate | ~12 µM |
| MDA-MB-231 (TNBC) | Menadione + Ascorbate + Auranofin (1 µM) | ~3 µM |
Data adapted from studies on triple-negative breast cancer cells, showing synergistic effects.[15]
Caption: A logical workflow for investigating and overcoming this compound resistance.
III. Experimental Protocols
Protocol 1: Western Blot for Nrf2 and Antioxidant Enzymes
-
Cell Lysis: Lyse parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-GCLC, anti-HO-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) for normalization.
Protocol 2: Measurement of Intracellular Glutathione (GSH)
-
Cell Preparation: Harvest 1x10^6 cells (parental and resistant).
-
Lysis: Lyse cells according to the manufacturer's protocol for a commercial GSH assay kit (e.g., GSH/GSSG-Glo™ Assay).
-
Assay: Perform the assay in a 96-well plate. The assay typically involves a reaction that produces a luminescent or fluorescent signal proportional to the amount of GSH.
-
Measurement: Read the signal using a luminometer or fluorometer.
-
Normalization: Normalize the GSH levels to the protein concentration of the cell lysate. Compare the relative GSH levels between resistant and parental cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The combination of ascorbate and menadione causes cancer cell death by oxidative stress and replicative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autoschizis: a novel cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autoschizis - Wikipedia [en.wikipedia.org]
- 5. Cell death by autoschizis in TRAMP prostate carcinoma cells as a result of treatment by ascorbate: menadione combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoschizis: a new form of cell death for human ovarian carcinoma cells following ascorbate:menadione treatment. Nuclear and DNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of glutathione in cancer progression and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. [PDF] Role of Glutathione in Cancer Progression and Chemoresistance | Semantic Scholar [semanticscholar.org]
- 11. The role of glutathione in cancer development and chemoresistance [repository.usmf.md]
- 12. mdpi.com [mdpi.com]
- 13. Deregulation of Nrf2/ARE signaling pathway causes susceptibility of dystrophin-deficient myotubes to menadione-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bme.psu.edu [bme.psu.edu]
- 15. mdpi.com [mdpi.com]
Mitigating potential cytotoxicity of Apoptone in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apoptone. The information is designed to help mitigate potential cytotoxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Apoptin or VP3, is a viral protein derived from the Chicken Anemia Virus that has been shown to selectively induce apoptosis (programmed cell death) in a wide range of cancer cells while having minimal cytotoxic effects on normal cells.[1][2] Its selectivity is primarily attributed to its differential subcellular localization. In cancer cells, this compound is phosphorylated, leading to its accumulation in the nucleus where it triggers apoptosis. In normal cells, it remains predominantly in the cytoplasm and is eventually degraded.[1][3][4][5][6]
Q2: Why is this compound less cytotoxic to normal cells?
A2: The tumor-specific killing action of this compound is mainly due to a post-translational modification that occurs preferentially in cancer cells. A specific kinase, often associated with the cancerous state, phosphorylates this compound at the Threonine-108 (T108) residue. This phosphorylation event masks a nuclear export signal (NES), leading to the protein's accumulation in the nucleus of cancer cells, which is a prerequisite for its apoptotic activity. In normal cells, this specific phosphorylation is largely absent. As a result, this compound is actively exported from the nucleus and resides in the cytoplasm, where it does not trigger apoptosis and is eventually cleared by the cell's proteasomal degradation machinery.[1][3][5][7]
Q3: Under what conditions might this compound exhibit cytotoxicity in normal cells?
A3: While generally selective for cancer cells, some studies have reported minimal cytotoxicity in normal cells. This could potentially be attributed to high concentrations of this compound, prolonged exposure times, or specific experimental conditions that might promote a low level of nuclear entry or activation in normal cells. Additionally, the generation of reactive oxygen species (ROS) has been associated with this compound's mechanism and could contribute to off-target effects if not properly managed.
Troubleshooting Experimental Assays
Q4: I am observing higher-than-expected cytotoxicity in my normal control cell line. What could be the cause?
A4: Several factors could contribute to this observation:
-
High Concentration: Ensure you are using an appropriate concentration range. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines.
-
Cell Line Integrity: Verify the identity and health of your normal cell line. Contamination or genetic drift could alter its response.
-
Experimental Conditions: Factors such as prolonged incubation times or high cell confluence can increase cellular stress and may sensitize normal cells to this compound.
-
This compound Formulation: The purity and stability of your this compound preparation are critical. Aggregates or contaminants could induce non-specific toxicity.
Q5: How can I confirm that the cell death I am observing is indeed apoptosis?
A5: You can use a combination of assays to confirm apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][8][9][10]
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.
-
Mitochondrial Membrane Potential (ΔΨm) Assays: A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[11]
Strategies to Mitigate Cytotoxicity in Normal Cells
This section outlines several strategies that can be employed to minimize the potential cytotoxic effects of this compound on normal cells, thereby enhancing its therapeutic window.
Targeted Delivery Systems
Targeting this compound directly to cancer cells can significantly reduce its exposure to normal tissues.
Q6: What are some targeted delivery strategies for this compound?
A6:
-
Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles can improve its stability and allow for targeted delivery. These nanoparticles can be surface-functionalized with ligands that bind to receptors overexpressed on cancer cells (e.g., folate receptors).[12][13][14]
-
Cell-Penetrating Peptides (CPPs): Fusing this compound to a CPP can facilitate its entry into cells. While many CPPs are non-specific, tumor-homing CPPs are being developed to enhance cancer cell specificity.
Combination Therapies
Combining this compound with other therapeutic agents can enhance its anti-cancer efficacy, potentially allowing for the use of lower, less toxic concentrations.
Q7: What kind of combination therapies could be effective with this compound?
A7:
-
PI3K Inhibitors: The PI3K/Akt signaling pathway is often hyperactivated in cancer cells and has been implicated in the phosphorylation and activation of this compound. Combining this compound with a PI3K inhibitor, such as BKM120, has been shown to synergistically increase cancer cell death.[8][15][16][17] This enhanced effect in cancer cells could allow for a reduction in the this compound dosage, thereby lowering the risk to normal cells.
-
Conventional Chemotherapeutics: Using this compound in combination with standard chemotherapeutic drugs may lead to a synergistic effect, allowing for dose reduction of both agents.
Cyclotherapy
Cyclotherapy is a strategy aimed at protecting normal cells by transiently arresting their cell cycle.
Q8: How can cyclotherapy be applied to this compound treatment?
A8: The principle of cyclotherapy is to pre-treat cells with a cell cycle inhibitor that selectively arrests normal cells (which typically have intact cell cycle checkpoints) in a non-proliferative phase (e.g., G1 or G2).[1][8][9] Since many cytotoxic agents, including this compound, are more effective against actively dividing cells, this pre-treatment can protect the quiescent normal cells. Cancer cells, which often have defective cell cycle checkpoints, will continue to proliferate and remain susceptible to this compound. CDK inhibitors like Roscovitine can be used for this purpose.[18][19]
Management of Reactive Oxygen Species (ROS)
This compound has been shown to modulate intracellular ROS levels, which can contribute to both its therapeutic effect and potential off-target toxicity.
Q9: How can I manage ROS-related cytotoxicity in my experiments?
A9:
-
Measure ROS Levels: Quantify intracellular ROS levels in both normal and cancer cells treated with this compound using fluorescent probes like H2DCFDA or MitoSOX Red.[6][9][10][11][20][21][22]
-
Antioxidant Co-treatment: Investigate the effect of co-administering an antioxidant, such as N-acetylcysteine (NAC), to see if it mitigates cytotoxicity in normal cells without compromising the anti-cancer effect in tumor cells.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | Cancer Type | This compound IC50 (µM) | Reference |
| Normal Cells | ||||
| Normal Human Fibroblasts | Fibroblast | N/A | > 100 | Hypothetical, based on qualitative data[4][23] |
| HaCaT | Keratinocyte | N/A (Immortalized) | > 50 | Hypothetical, based on qualitative data[24] |
| Primary Human Astrocytes | Astrocyte | N/A | > 100 | Hypothetical, based on qualitative data[25] |
| Cancer Cells | ||||
| U2OS | Osteosarcoma | Bone | ~15 | Hypothetical, based on qualitative data[3][7] |
| Saos-2 | Osteosarcoma | Bone | ~20 | Hypothetical, based on qualitative data |
| A431 | Squamous Cell Carcinoma | Skin | ~18 | [24] |
| U87-MG | Glioblastoma | Brain | ~25 | Hypothetical, based on qualitative data[26][27] |
| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | Blood | Sensitive | [8][15][16] |
| C8166 | T-cell Leukemia | Blood | Sensitive | [8][15][16] |
Note: The IC50 values presented are approximate and can vary depending on the specific experimental conditions. It is crucial to determine the IC50 in your own experimental setup.
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
This protocol is for determining the viability of cells after treatment with this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (both normal and cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[3][28][29]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.[1][2][8][9][10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Measurement of Intracellular ROS
This protocol describes the measurement of intracellular ROS using the fluorescent probe H2DCFDA.
Materials:
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free medium
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells with warm serum-free medium. Add 100 µL of 10 µM H2DCFDA in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Mandatory Visualizations
Signaling Pathways
Caption: this compound localization and fate in a normal cell.
Caption: this compound activation and signaling in a cancer cell.
Experimental Workflow
Caption: A logical workflow for selecting and evaluating strategies.
References
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apoptin induces apoptosis in human transformed and malignant cells but not in normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A putative NES mediates cytoplasmic localization of Apoptin in normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptin nucleocytoplasmic shuttling is required for cell type-specific localization, apoptosis, and recruitment of the anaphase-promoting complex/cyclosome to PML bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptin Overexpression Efficiently Amplified Cytotoxic Effects of PI3K Inhibition Using BKM120 in Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Apoptin Overexpression Efficiently Amplified Cytotoxic Effects of PI3K Inhibition Using BKM120 in Lymphoblastic Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptin Overexpression Efficiently Amplified Cytotoxic Effects of PI3K Inhibition Using BKM120 in Lymphoblastic Leukemia Cell Lines [apb.tbzmed.ac.ir]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Cooperative effect of roscovitine and irradiation targets angiogenesis and induces vascular destabilization in human breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 22. Apoptotic mechanism activated by blue light and cisplatinum in cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative cytotoxicity of perphenazine on different human glioblastoma cells [annales.sum.edu.pl]
- 24. Characterization and comparison of human glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeting Human Glioblastoma Cells: Comparison of Nine Viruses with Oncolytic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Apoptin induces pyroptosis of colorectal cancer cells via the GSDME-dependent pathway [ijbs.com]
- 27. cusabio.com [cusabio.com]
- 28. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 29. rsc.org [rsc.org]
Validation & Comparative
Validating the Anti-Tumor Efficacy of Apoptone in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Apoptone (also known as Apoptin) in preclinical xenograft models against established chemotherapeutic agents. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms to facilitate a comprehensive evaluation of this compound as a potential cancer therapeutic.
Comparative Efficacy of this compound and Standard Chemotherapies
The following tables summarize the quantitative data on the anti-tumor activity of this compound and alternative agents—doxorubicin, cisplatin, and paclitaxel—in various xenograft models. While direct head-to-head studies are limited, this compilation of data from multiple sources offers a comparative overview of their performance.
Table 1: In Vivo Anti-Tumor Activity of this compound (Apoptin)
| Cancer Type | Xenograft Model | Treatment Regimen | Key Outcomes |
| Glioblastoma | U87MG subcutaneous xenograft | Intratumoral injection of PAM-RG4/Apoptin polyplex | Treated group exhibited no tumor growth.[1] |
| Glioblastoma | U87MG intracranial xenograft | Apoptin-derived peptide (ADP) treatment | Inhibited tumor xenograft growth and increased overall health and survival of nude mice.[2][3][4][5] |
| Breast Cancer | MCF-7 xenograft | Intravenous delivery of HSA-PEI-pcDNA-Apoptin | Partially inhibited tumor development.[6] |
| Breast Cancer | MCF-7 xenograft | Recombinant oncolytic adenovirus expressing apoptin | Significantly increased apoptosis and inhibited tumor growth.[7][8][9] |
| Hepatocellular Carcinoma | HepG2 xenograft | Intratumoral injection of adenovirus expressing apoptin (AdMLPvp3) | Resulted in a significant reduction of tumor growth and complete tumor regression, leading to increased long-term survival.[10][11] |
| Lung Cancer | A549 xenograft | Intratumoral injection of adenovirus expressing apoptin (Ad-apoptin) | Significant inhibition of tumor growth.[12][13] |
Table 2: In Vivo Anti-Tumor Activity of Alternative Agents
| Agent | Cancer Type | Xenograft Model | Treatment Regimen | Key Outcomes |
| Doxorubicin (Aldoxorubicin) | Glioblastoma | U87-luc intracranial xenograft | 18 or 24 mg/kg IV, once a week | Median survival of 62 days vs. 26 days for vehicle.[12][14] |
| Cisplatin | Breast Cancer | MCF-7 xenograft | Intraperitoneal injection | Inhibited tumor growth compared to control. The combination with curcumin showed greater inhibition.[15][16] |
| Paclitaxel | Glioblastoma | U87MG brain xenograft | PTX-loaded mesenchymal stromal cells | Induced cytotoxic damage in glioblastoma cells.[17][18] |
Experimental Protocols
This section provides a generalized, detailed methodology for a subcutaneous xenograft model, which is a common preclinical model for evaluating anti-tumor agents.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., U87MG for glioblastoma, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested during the logarithmic growth phase using trypsin-EDTA.
-
The cells are then washed with phosphate-buffered saline (PBS) and resuspended in serum-free media or PBS at a concentration of 1 x 10^7 cells/mL. Cell viability is confirmed to be >95% using a trypan blue exclusion assay.
2. Animal Handling and Tumor Implantation:
-
Female athymic nude mice (4-6 weeks old) are used for these studies. The animals are housed in a pathogen-free environment and allowed to acclimate for at least one week before the experiment.
-
A total of 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.[19][20] To enhance tumor take rate, cells can be mixed with Matrigel.[20]
3. Treatment Administration:
-
This compound (Apoptin): Treatment is typically initiated when tumors reach a palpable size (e.g., 100 mm³). Administration can be intratumoral, intravenous, or intraperitoneal depending on the delivery vehicle (e.g., viral vectors, nanoparticles).[10][11][21]
-
Alternative Agents (Doxorubicin, Cisplatin, Paclitaxel): These are typically administered intravenously or intraperitoneally at established maximum tolerated doses. For example, doxorubicin might be given at 6 mg/kg once a week.[14]
4. Measurement of Tumor Growth and Efficacy:
-
Tumor dimensions are measured 2-3 times per week using a digital caliper.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[2][22][23]
-
Animal body weight is monitored as an indicator of systemic toxicity.
-
The primary efficacy endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Experimental Workflow for Xenograft Model Study
Caption: Experimental workflow for validating anti-tumor effects in xenograft models.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tumorvolume.com [tumorvolume.com]
- 4. A peptide derived from apoptin inhibits glioma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A peptide derived from apoptin inhibits glioma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rApoptin induces apoptosis in human breast cancer cells via phosphorylation of Nur77 and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of bispecific recombinant oncolytic adenovirus carrying apoptin on apoptosis of MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Recombinant adenoviruses expressing apoptin suppress the growth of MCF-7 breast cancer cells and affect cell autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific tumor-cell killing with adenovirus vectors containing the apoptin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptin as a Tumor-Specific Therapeutic Agent: Current Perspective on Mechanism of Action and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic efficacy of aldoxorubicin in an intracranial xenograft mouse model of human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. thno.org [thno.org]
- 17. Mesenchymal stromal cells loaded with paclitaxel induce cytotoxic damage in glioblastoma brain xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mesenchymal stromal cells loaded with paclitaxel induce cytotoxic damage in glioblastoma brain xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. yeasenbio.com [yeasenbio.com]
- 21. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Xenograft Experiment in Nude Mice [bio-protocol.org]
- 23. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
A Head-to-Head Comparison of Apoptone and Bicalutamide in the Context of Prostate Cancer Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Apoptone (HE3235) and bicalutamide, two distinct therapeutic agents investigated for the treatment of prostate cancer. This analysis is based on available preclinical and clinical data, focusing on their respective mechanisms of action, efficacy, and methodologies for evaluation.
Executive Summary
Bicalutamide is a well-established nonsteroidal antiandrogen that directly antagonizes the androgen receptor (AR), a key driver of prostate cancer growth. In contrast, this compound, a novel steroid analog, appears to exert its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and potentially through indirect effects on hormone synthesis and androgen receptor levels. While bicalutamide has a long history of clinical use, the development of this compound was discontinued after Phase I/IIa clinical trials. This guide will delve into the distinct characteristics of each compound, presenting the available data to facilitate a comprehensive understanding of their therapeutic potential and limitations.
Mechanism of Action
The fundamental difference between this compound and bicalutamide lies in their mechanisms of action. Bicalutamide is a direct competitive antagonist of the androgen receptor, while this compound's primary mechanism is the induction of apoptosis, with potential secondary effects on androgen signaling.
Bicalutamide: Direct Androgen Receptor Antagonism
Bicalutamide functions by binding to the ligand-binding domain of the androgen receptor, competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][2] This blockade prevents the conformational changes in the AR necessary for its translocation to the nucleus, DNA binding, and subsequent transcription of androgen-dependent genes that promote prostate cancer cell growth and survival.[3]
dot
Caption: Bicalutamide competitively inhibits androgen binding to the AR.
This compound (HE3235): Induction of Apoptosis and Potential Hormonal Effects
This compound (HE3235) is identified as 17α-ethynyl-3α-androstanediol, a synthetic steroid analog of a testosterone metabolite.[1][4] Unlike bicalutamide, this compound itself has a very low affinity for steroid receptors, including the androgen receptor.[4] It is considered a prodrug that is converted to active metabolites.[4]
The primary proposed mechanism of action for this compound is the induction of apoptosis.[1][5] Preclinical studies suggest that this compound inhibits the anti-apoptotic protein Bcl-2 and stimulates the expression of pro-apoptotic proteins.[5] Furthermore, preclinical findings indicate that this compound may also suppress the synthesis of hormones within the tumor and down-regulate the androgen receptor.[6]
dot
Caption: this compound induces apoptosis and may have other anti-tumor effects.
Quantitative Data Comparison
Direct comparative quantitative data, such as IC50 values from head-to-head studies, are not available for this compound and bicalutamide. The available data for each compound are presented below.
| Parameter | Bicalutamide | This compound (HE3235) |
| Target | Androgen Receptor (AR) | Primarily apoptotic pathways |
| IC50 (AR Binding) | ~159-243 nM[5] | Very low affinity for AR[4] |
| Clinical Development | Approved and widely used | Discontinued after Phase I/IIa trials |
Clinical Efficacy and Safety
Bicalutamide
Bicalutamide has been extensively studied in numerous clinical trials and is a standard of care in the treatment of prostate cancer, often in combination with androgen deprivation therapy (ADT).[7] Its efficacy in reducing prostate-specific antigen (PSA) levels and delaying disease progression is well-documented.[8] Common side effects include gynecomastia, breast tenderness, hot flashes, and in rare cases, liver toxicity.[1]
This compound (HE3235)
This compound was evaluated in a Phase I/IIa clinical trial for castration-resistant prostate cancer (CRPC).[1] The trial included chemotherapy-naive and taxane-resistant patients.
-
Dosage: Doses of 100 mg and 350 mg per day were tested, with dose escalation to 700 mg planned.[1]
-
Efficacy:
-
Safety: The drug was reported to be well-tolerated at all doses tested, with no overt dose-limiting toxicities observed.[1]
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. However, this section outlines the general methodologies for key experiments relevant to the evaluation of antiandrogens and apoptosis-inducing agents.
Androgen Receptor Competitive Binding Assay
This assay is crucial for determining the affinity of a compound for the androgen receptor.
Caption: General workflow for Western blot analysis.
Methodology:
-
Sample Preparation: Prostate cancer cells are treated with the test compound. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
Gel Electrophoresis: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., Bcl-2, cleaved caspase-3, or AR). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
This compound and bicalutamide represent two distinct strategies for combating prostate cancer. Bicalutamide is a classic antiandrogen that directly targets the androgen receptor, a validated and crucial pathway in prostate cancer. Its efficacy and safety profile are well-established through extensive clinical use. This compound, on the other hand, presented a novel approach by primarily inducing apoptosis, with intriguing but less well-characterized effects on androgen signaling. While early clinical data for this compound showed some promise in a heavily pre-treated patient population, its development was not pursued.
For researchers in drug development, the story of this compound highlights the potential of apoptosis-inducing agents in cancer therapy. The comparison with bicalutamide underscores the importance of a well-defined molecular target and a clear understanding of the mechanism of action for successful drug development. Future research into novel prostate cancer therapies may benefit from exploring agents that combine direct AR antagonism with the ability to induce apoptosis, potentially overcoming resistance mechanisms to current treatments.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. 17α-Ethynyl-3α-androstanediol - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Apoptone Formulations as an Alternative to Current Prostate Cancer Therapies
An Objective Guide for Researchers and Drug Development Professionals
The therapeutic landscape for prostate cancer is continually evolving, with novel agents seeking to improve upon or complement existing standards of care. This guide provides a comparative analysis of two distinct investigational compounds, both referred to under the name "Apoptone," against current therapies for advanced prostate cancer. The objective is to present available efficacy data, detail the experimental protocols under which this data was generated, and illustrate the proposed mechanisms of action.
A critical point of clarification is the existence of two separate formulations designated as this compound:
-
Apatone® (a formulation of high-dose Vitamin C and Vitamin K3): This compound leverages a pro-oxidant mechanism to induce cancer cell death.
-
This compound™ (HE3235): A synthetic steroid analog developed to modulate androgen receptor signaling pathways.
This guide will address each formulation separately, comparing their preclinical and clinical findings to established treatments such as Androgen Deprivation Therapy (ADT), taxane-based chemotherapy (Docetaxel), and novel androgen receptor-axis targeted agents (Abiraterone, Enzalutamide).
Part 1: Apatone® (Vitamin C & Vitamin K3 Formulation)
This formulation is based on the principle that high doses of ascorbic acid (Vitamin C), particularly in combination with menadione (Vitamin K3), can induce a pro-oxidant state that is selectively cytotoxic to cancer cells.
Proposed Mechanism of Action
Unlike the antioxidant properties of physiological Vitamin C, pharmacological concentrations achieved through high doses are theorized to generate significant levels of hydrogen peroxide (H₂O₂) in the tumor microenvironment. This process is catalyzed by the presence of transition metals like iron, abundant in cancer cells, via the Fenton reaction. The resulting oxidative stress leads to DNA damage, ATP depletion, and ultimately, apoptotic cell death. Vitamin K3 is included to enhance this oxidative stress cycle.
Figure 1. Pro-oxidant mechanism of high-dose Vitamin C in cancer cells.
Comparative Efficacy Data
Data for Apatone® is derived from a Phase I/IIa open-label study involving patients with prostate cancer who had failed standard therapy. The primary endpoints focused on biochemical progression, measured by Prostate-Specific Antigen (PSA) dynamics.
| Therapy | Patient Population | Key Efficacy Endpoints |
| Apatone® (Vitamin C + K3) | 17 patients who failed standard therapy | PSA Velocity (PSAV): Decreased in 13 of 17 patients (76.5%)[1][2][3][4]. PSA Doubling Time (PSADT): Increased in 13 of 17 patients (76.5%)[1][2][3][4]. |
| Docetaxel | mCRPC (chemo-naive) | PSA Response Rate (≥50% decline): 45% - 50%[5]. Median Overall Survival (OS): ~19 months[5]. |
| Abiraterone + Prednisone | mCRPC (chemo-naive) | Median Radiographic Progression-Free Survival (rPFS): 16.5 months[6]. Median OS: 34.7 months[7]. |
| Enzalutamide | mCRPC (chemo-naive) | Median rPFS: Not reached vs 3.9 months for placebo[8]. Median OS: 32.4 months[8]. |
mCRPC: metastatic Castration-Resistant Prostate Cancer
Experimental Protocol: Phase I/IIa Apatone® Study
The following protocol is based on the published methodology of the open-label trial for Apatone®.[1][4]
-
Patient Selection: Seventeen patients with prostate cancer who had documented failure of standard local therapy and showed two successive rises in PSA levels were enrolled.
-
Treatment Regimen: Patients were administered a daily oral dose of 5,000 mg Vitamin C and 50 mg Vitamin K3.[1][4] The treatment period for the primary analysis was 12 weeks.
-
Monitoring and Endpoints:
-
PSA levels were measured at baseline and at 6-week intervals.
-
Primary efficacy endpoints were the change in PSA velocity (PSAV) and PSA doubling time (PSADT) from baseline to the 12-week mark.
-
Safety and tolerability were monitored throughout the study.
-
-
Statistical Analysis: Pre- and post-treatment PSAV and PSADT values were compared to assess treatment effect. A p-value of ≤ 0.05 was considered statistically significant.
Figure 2. Workflow for the Phase I/IIa clinical trial of Apatone®.
Part 2: this compound™ (HE3235, Steroid Analog)
Developed by Harbor BioSciences, HE3235 is a synthetic androstane steroid, specifically a 17α-ethynyl-3α-androstanediol, designed to act as a novel anti-tumor agent in hormone-regulated cancers.
Proposed Mechanism of Action
HE3235's mechanism is distinct from direct androgen receptor antagonists. Preclinical studies suggest it acts by inhibiting the ability of castration-resistant tumors to synthesize their own androgens (intratumoral androgen synthesis). It has also been shown to down-regulate the androgen receptor (AR) itself. Furthermore, it may modulate apoptosis-regulating proteins by inhibiting anti-apoptotic BCL2 and stimulating the expression of pro-apoptotic proteins.[9]
References
- 1. A 12 week, open label, phase I/IIa study using apatone for the treatment of prostate cancer patients who have failed standard therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apatone Found Effective Against Prostate Cancer - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 3. researchgate.net [researchgate.net]
- 4. A 12 Week, Open Label, Phase I/IIa Study Using Apatone® for the Treatment of Prostate Cancer Patients Who Have Failed Standard Therapy [medsci.org]
- 5. Overcoming docetaxel resistance in prostate cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical use of abiraterone in the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abiraterone for treatment of metastatic castration-resistant prostate cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzalutamide for the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Validating the Specificity of Apoptone for the Androgen Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Apoptone (also known as HE3235), an investigational steroidal anti-cancer agent, with established modulators of the androgen receptor (AR). The focus is on validating the specificity of these compounds for the AR, a critical step in drug development to ensure on-target efficacy and minimize off-target effects. This document summarizes key performance data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.
Product Performance Comparison
The androgen receptor is a ligand-activated transcription factor crucial in the development and progression of prostate cancer. Its modulation by small molecules is a cornerstone of prostate cancer therapy. Here, we compare this compound with the endogenous agonist Dihydrotestosterone (DHT) and two widely used nonsteroidal antiandrogens, Bicalutamide and Enzalutamide.
An early study reported that HE3235 stimulated AR-mediated transcriptional activity in a reporter assay using LNCaP cells, which harbor a mutated AR.[3] However, subsequent and more extensive studies have consistently demonstrated its inhibitory effects on prostate cancer cell proliferation and tumor growth, aligning with its classification as an AR antagonist.[1][2]
For comparison, established AR modulators have well-defined binding affinities. DHT, the most potent natural androgen, binds to the AR with very high affinity.[4] Bicalutamide and Enzalutamide are competitive antagonists, with Enzalutamide exhibiting significantly higher binding affinity.
Quantitative Data Summary
The following table summarizes the available quantitative data for the binding and activity of these compounds with respect to the androgen receptor.
| Compound | Class | Target | Binding Affinity (IC₅₀/Kᵢ) | Functional Activity (EC₅₀/IC₅₀) |
| This compound (HE3235) | Steroidal Antagonist | Androgen Receptor | Data not publicly available | Inhibits proliferation of LNCaP and C4-2B cells (e.g., at 10 and 50 nM)[2] |
| Dihydrotestosterone (DHT) | Steroidal Agonist | Androgen Receptor | Kᵢ ≈ 0.2-0.5 nM[4] | EC₅₀ ≈ 0.1-1 nM for AR activation |
| Bicalutamide | Nonsteroidal Antagonist | Androgen Receptor | IC₅₀ ≈ 160 nM | Inhibits androgen-induced transcription |
| Enzalutamide | Nonsteroidal Antagonist | Androgen Receptor | IC₅₀ ≈ 20-40 nM (5-8x higher affinity than Bicalutamide) | Potently inhibits androgen-induced transcription |
Signaling Pathways and Mechanisms of Action
The canonical androgen receptor signaling pathway is initiated by the binding of an androgen, such as DHT, to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote cell growth and survival.
Antagonists like Bicalutamide and Enzalutamide competitively bind to the ligand-binding domain of the AR, preventing the binding of endogenous androgens and subsequent downstream signaling. Enzalutamide has a multi-faceted mechanism, as it not only blocks ligand binding but also inhibits nuclear translocation and the association of the AR with DNA. This compound is described as an AR antagonist that also reduces overall AR expression and intratumoral androgen levels, suggesting a complex mechanism of action that may involve multiple points in the AR signaling cascade.[1]
Experimental Protocols for Specificity Validation
Validating the specificity of a compound for its target receptor is paramount. Below are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with the androgen receptor.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the androgen receptor.
Materials:
-
Purified recombinant human androgen receptor (ligand-binding domain or full-length protein).
-
Radiolabeled AR agonist (e.g., [³H]-DHT).
-
Test compound (e.g., this compound).
-
Unlabeled competitor (e.g., non-radioactive DHT).
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
96-well filter plates.
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled competitor in the assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kₑ.
-
Binding Reaction: In a 96-well plate, incubate the purified AR protein with the radiolabeled ligand in the presence of varying concentrations of the test compound or the unlabeled competitor. Include control wells for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of unlabeled competitor).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
Separation of Bound and Free Ligand: Transfer the incubation mixtures to a filter plate and wash with cold assay buffer to separate the protein-bound radioligand from the free radioligand.
-
Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.
AR-Mediated Transcriptional Reporter Assay
This cell-based assay measures the functional consequence of a compound binding to the AR by quantifying the expression of a reporter gene under the control of an androgen-responsive promoter.
Objective: To determine if a compound acts as an agonist or antagonist of the androgen receptor and to quantify its potency (EC₅₀ or IC₅₀).
Materials:
-
A suitable cell line (e.g., PC-3 or HEK293) stably or transiently co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene downstream of an ARE.
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
AR agonist (e.g., DHT).
-
Luciferase assay reagent.
-
Luminometer.
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with serial dilutions of the test compound.
-
Antagonist Mode: Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of an AR agonist (e.g., DHT at its EC₅₀).
-
-
Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Agonist Mode: Plot the luminescence signal against the logarithm of the test compound concentration to determine the EC₅₀.
-
Antagonist Mode: Plot the percentage of inhibition of the agonist-induced signal against the logarithm of the test compound concentration to determine the IC₅₀.
-
Off-Target Screening
To ensure the specificity of a compound, it is essential to screen it against a panel of other receptors and kinases.
Objective: To identify potential off-target interactions of the test compound.
Methodology:
-
Receptor Profiling: Utilize commercially available services that offer screening against a broad panel of G protein-coupled receptors (GPCRs), nuclear receptors, ion channels, and transporters. These are typically competitive binding assays using radiolabeled ligands for each respective target.
-
Kinase Profiling: Screen the compound against a large panel of kinases using in vitro kinase activity assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
Data Interpretation: Significant inhibition (typically >50% at a 1 µM or 10 µM concentration) of any off-target protein warrants further investigation to assess the potential for off-target side effects.
Conclusion
Validating the specificity of a drug candidate like this compound for the androgen receptor is a multi-faceted process that requires a combination of binding and functional assays. While direct binding affinity data for this compound remains to be publicly disclosed, its demonstrated antagonist activity in preclinical models of prostate cancer provides a strong rationale for its on-target mechanism. A direct comparison with established AR modulators like DHT, Bicalutamide, and Enzalutamide highlights the varying potencies and mechanisms of action within this class of compounds. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of novel AR-targeting agents, ensuring a thorough understanding of their specificity and potential for clinical development.
References
- 1. apexbt.com [apexbt.com]
- 2. HE3235 Inhibits Growth of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Androgen Hormone-Induced Increase in Androgen Receptor Protein Expression Is Caused by the Autoinduction of the Androgen Receptor Translational Activity [mdpi.com]
Cross-validation of Apoptone's mechanism of action in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Apoptone (HE3235), a novel apoptosis-inducing agent. While comprehensive, publicly available preclinical data on this compound's cross-validation in a wide range of cell lines is limited, this document synthesizes the existing information on its mechanism of action and provides a framework for its experimental evaluation.
Introduction to this compound (HE3235)
This compound (HE3235) is a second-generation antitumor agent designed to induce programmed cell death, or apoptosis, in cancer cells. It is classified as an orally bioavailable adrenal steroid analogue.[1] Clinical investigations have primarily focused on its potential in treating castration-resistant prostate cancer (CRPC).[2][3]
Mechanism of Action
The proposed mechanism of action for this compound centers on its ability to modulate the expression of key proteins involved in the apoptotic cascade. It is believed to act as an androgen receptor (AR) antagonist.[1] The primary pathways affected are:
-
Inhibition of Anti-Apoptotic Proteins: this compound has been reported to inhibit the BCL2 gene, which is responsible for producing the anti-apoptotic protein Bcl-2.[4] By down-regulating Bcl-2, this compound shifts the cellular balance towards apoptosis.
-
Stimulation of Pro-Apoptotic Proteins: The compound is also thought to stimulate the expression of pro-apoptotic proteins, such as caspases, which are the executioners of the apoptotic process.[1]
-
Downregulation of Multi-Drug Resistance: this compound may also enhance the efficacy of other chemotherapeutic agents by downregulating the ABCG2 gene, which codes for the multi-drug resistance protein BCRP1 (Breast Cancer Resistance Protein 1).[4]
Data Presentation: Performance Across Cell Lines
Table 1: Hypothetical IC50 Values of this compound (HE3235) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HT-29 | Colon Cancer | Data not available |
Note: This table is a template. Specific IC50 values for this compound (HE3235) are not currently available in the public domain.
Experimental Protocols
While specific protocols for the cross-validation of this compound are not published, the following are standard methodologies for assessing the mechanism of action of apoptosis-inducing agents.
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., LNCaP, MCF-7, A549, HT-29) are cultured in appropriate media and conditions.
-
Cells are seeded at a predetermined density and treated with varying concentrations of this compound (HE3235) for specific time points (e.g., 24, 48, 72 hours).
2. Cell Viability Assay (MTT Assay):
-
To determine the half-maximal inhibitory concentration (IC50), a colorimetric MTT assay is performed.
-
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
3. Western Blot Analysis for Apoptotic Markers:
-
Treated and untreated cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
-
Secondary antibodies conjugated to a reporter enzyme are used for detection.
4. Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining):
-
Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (a fluorescent dye that stains the DNA of necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualization
Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow for its validation.
Caption: Proposed intrinsic apoptosis pathway induced by this compound (HE3235).
Caption: Experimental workflow for cross-validating this compound's mechanism.
References
- 1. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogres.com [phcogres.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking HE3235: A Comparative Analysis of Therapeutic Index in Antineoplastic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational antineoplastic agent HE3235 against established therapies for prostate and breast cancer. While a direct quantitative comparison of the therapeutic index is challenging due to the limited public availability of preclinical toxicity and efficacy data for HE3235, this document synthesizes available information on its mechanism of action, preclinical findings, and clinical development, juxtaposed with key data for standard-of-care agents.
Executive Summary
HE3235 is an orally bioavailable adrenal steroid analogue that has shown potential as an antineoplastic agent. Its mechanism of action involves the modulation of androgen receptor signaling, leading to the induction of apoptosis in cancer cells. Preclinical studies have demonstrated its activity in models of breast and prostate cancer. Clinical trials have evaluated its safety and potential efficacy in patients with advanced prostate cancer. This guide will delve into the available data for HE3235 and compare it with widely used antineoplastic agents for which more extensive therapeutic index information is available.
Data Presentation: A Comparative Overview
The following tables summarize the available information for HE3235 and selected comparator antineoplastic agents used in the treatment of prostate and breast cancer. It is important to note that a direct comparison of the therapeutic index (TI), typically calculated as the ratio of the toxic dose (TD50) to the effective dose (ED50), is not possible for HE3235 due to the absence of publicly available preclinical data.
Table 1: Comparison of Antineoplastic Agents for Prostate Cancer
| Agent | Mechanism of Action | Preclinical Efficacy (ED50) | Preclinical Toxicity (LD50/TD50) | Therapeutic Index (TI) |
| HE3235 | Binds to the androgen receptor, downregulating anti-apoptotic genes (e.g., Bcl-2) and upregulating pro-apoptotic genes (e.g., caspases)[1]. | Data not publicly available | Data not publicly available | Not established |
| Docetaxel | Stabilizes microtubules, leading to cell cycle arrest at G2/M phase and induction of apoptosis[2]. | Data not publicly available | Data not publicly available | Not established |
| Abiraterone Acetate | Inhibits CYP17A1, an enzyme crucial for androgen biosynthesis, thereby reducing testosterone levels. | Data not publicly available | Data not publicly available | Not established |
| Enzalutamide | A potent androgen receptor inhibitor that blocks multiple steps in the androgen receptor signaling pathway. | Data not publicly available | Data not publicly available | Not established |
Table 2: Comparison of Antineoplastic Agents for Breast Cancer
| Agent | Mechanism of Action | Preclinical Efficacy (ED50) | Preclinical Toxicity (LD50/TD50) | Therapeutic Index (TI) |
| HE3235 | Binds to the androgen receptor, downregulating anti-apoptotic genes and upregulating pro-apoptotic genes[1]. | Data not publicly available | Data not publicly available | Not established |
| Paclitaxel | Promotes microtubule assembly and stabilization, leading to cell cycle arrest and apoptosis[3]. | Data not publicly available | Data not publicly available | Not established |
| Doxorubicin | Intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and cell death. | Data not publicly available | Data not publicly available | Not established |
| Tamoxifen | A selective estrogen receptor modulator (SERM) that acts as an antagonist on the estrogen receptor in breast tissue. | Data not publicly available | Data not publicly available | Not established |
Experimental Protocols
The determination of the therapeutic index is a critical component of preclinical drug development. It involves a series of in vivo experiments to establish both the efficacy and toxicity of a compound. Below is a generalized methodology for determining the therapeutic index of an antineoplastic agent in a preclinical setting.
In Vivo Efficacy Studies (Determining ED50)
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) bearing xenografts of human cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).
-
Tumor Implantation: Inject a suspension of cancer cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer the investigational drug (e.g., HE3235) and comparator agents at various dose levels and schedules (e.g., daily oral gavage). The control group receives a vehicle control.
-
Efficacy Endpoint: Measure tumor volume at regular intervals throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
ED50 Calculation: The effective dose 50 (ED50) is the dose of the drug that produces a 50% reduction in tumor growth compared to the control group. This is determined by plotting a dose-response curve.
In Vivo Toxicity Studies (Determining LD50/TD50)
-
Animal Model: Use healthy rodents (e.g., mice or rats) of a specific strain, age, and sex.
-
Dose Administration: Administer the drug at a range of doses, typically in a single administration for acute toxicity studies (LD50) or repeated doses for sub-chronic toxicity studies (to determine the Maximum Tolerated Dose - MTD, which informs the TD50).
-
Observation: Monitor the animals closely for signs of toxicity, including changes in body weight, behavior, and overall health, over a specified period (e.g., 14 days for acute toxicity).
-
LD50/TD50 Calculation: The lethal dose 50 (LD50) is the dose that is lethal to 50% of the animals. The toxic dose 50 (TD50) is the dose that causes a specific toxic effect in 50% of the animals. These values are calculated using statistical methods such as the Reed-Muench or probit analysis.
Therapeutic Index Calculation
The therapeutic index is calculated as the ratio of the toxic dose to the effective dose:
TI = LD50 / ED50 or TI = TD50 / ED50
A higher TI indicates a wider margin of safety for the drug.
Visualizations
Signaling Pathway of HE3235
Caption: Proposed signaling pathway of HE3235 in cancer cells.
Experimental Workflow for Therapeutic Index Determination
Caption: Generalized workflow for preclinical therapeutic index determination.
Conclusion
HE3235 represents a novel approach to cancer therapy through its unique mechanism of action targeting the androgen receptor to induce apoptosis. While preclinical and early clinical data are promising, a comprehensive understanding of its therapeutic index requires the public disclosure of detailed efficacy and toxicology data. This guide provides a framework for understanding the necessary experimental procedures to establish a therapeutic index and offers a qualitative comparison with existing antineoplastic agents based on currently available information. Further research and data transparency will be crucial for accurately positioning HE3235 within the landscape of cancer therapeutics.
References
Safety Operating Guide
Proper Disposal Procedures for Apoptone: A Comprehensive Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Apoptone (also known as HE3235), a synthetic androstane steroid with potential antineoplastic activity. Given its nature as a research chemical and a potential anti-cancer agent, adherence to strict disposal protocols is crucial to ensure personnel safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide synthesizes best practices for the disposal of similar chemical compounds and antineoplastic agents.
I. Chemical and Physical Properties
A summary of this compound's known properties is presented below. This information is critical for a comprehensive understanding and safe handling of the compound.
| Property | Value | Source |
| CAS Number | 183387-50-0 | [1][2][3] |
| Chemical Formula | C21H32O2 | [1][4] |
| Molecular Weight | 316.48 g/mol | [1][3][4] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO, not in water | [1] |
| Storage | Short term (days to weeks): 0 - 4°C, Long term (months to years): -20°C | [1] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical | [1] |
II. Hazard Assessment and Safety Precautions
This compound is an adrenal steroid analogue with potential antineoplastic activity, meaning it may inhibit or prevent the growth and spread of tumors.[1][3] As such, it should be handled with the same precautions as other cytotoxic or potent compounds.
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy gloves for maximum protection.[5]
-
Eye Protection: Use tightly fitting safety goggles with side-shields.[6]
-
Lab Coat: A lab coat or other protective clothing is mandatory.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhalation.
III. Step-by-Step Disposal Procedure
The following procedure is based on general guidelines for the disposal of hazardous chemical and pharmaceutical waste.[5][7]
-
Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams. This includes:
-
Unused or expired pure this compound powder.
-
Stock solutions (e.g., in DMSO).
-
Contaminated consumables (pipette tips, vials, plates).
-
Contaminated PPE (gloves, disposable lab coats).
-
-
Waste Container Labeling:
-
Use a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste - this compound" and include the full chemical name: (3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol.[1]
-
Indicate the primary hazard (e.g., "Chemical Waste," "Cytotoxic Agent").
-
-
Disposal of Solid this compound:
-
Carefully transfer any unused or waste this compound powder into the designated hazardous waste container within a chemical fume hood to prevent aerosolization.
-
-
Disposal of Liquid Waste:
-
Aqueous solutions containing this compound should not be disposed of down the drain.
-
Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container.
-
If the solvent is flammable (like DMSO), the waste should be stored away from ignition sources.
-
-
Disposal of Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves) should be placed in the designated solid hazardous waste container.[5]
-
-
Waste Pickup:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves a significant amount of powder outside of a containment device, evacuate the area.
-
-
Don Appropriate PPE:
-
Before cleaning the spill, don the required PPE, including double gloves, safety goggles, and a lab coat. For large powder spills, respiratory protection is essential.
-
-
Contain the Spill:
-
For liquid spills, use absorbent pads to contain the spill.
-
For solid spills, gently cover the powder with damp paper towels to avoid raising dust.
-
-
Clean the Spill:
-
Carefully wipe up the spill with absorbent materials, working from the outside in.
-
Decontaminate the area with an appropriate cleaning agent (e.g., a detergent solution followed by a rinse with 70% ethanol).
-
-
Dispose of Cleanup Materials:
-
All materials used for spill cleanup (absorbent pads, paper towels, contaminated PPE) must be disposed of as hazardous waste in the designated this compound waste container.
-
-
Report the Incident:
-
Report the spill to your laboratory supervisor and your institution's EHS office.
-
V. Visual Guides and Workflows
The following diagrams illustrate the key procedures for safe handling and disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Step-by-step procedure for managing an this compound spill.
By adhering to these procedures, laboratory personnel can handle and dispose of this compound safely, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 17alpha-Ethynyl-5alpha-androstane-3alpha,17beta-diol | C21H32O2 | CID 42611099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. web.uri.edu [web.uri.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. luriechildrens.org [luriechildrens.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Apoptone
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical protocols for the handling, storage, and disposal of Apoptone (also known as HE3235), a potent, orally bioavailable anticancer agent currently utilized in research settings. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. This compound is an androgen receptor antagonist that induces apoptosis, and as such, requires careful handling as an antineoplastic agent.
Essential Safety and Handling Precautions
All personnel must be thoroughly familiar with the information presented in the Material Safety Data Sheet (MSDS) before commencing any work with this compound. The following tables summarize the critical safety information.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Usage |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling this compound in solid or solution form to protect against splashes. |
| Face shield | Recommended when there is a significant risk of splashing, such as during bulk preparation of solutions. | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Double gloving is recommended. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the compound. |
| Body Protection | Laboratory coat | A dedicated lab coat should be worn and laundered separately from personal clothing. |
| Disposable gown | Recommended for procedures with a higher risk of contamination. | |
| Respiratory Protection | Not generally required for small quantities | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. |
Table 2: Emergency First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are paramount to maintaining a safe laboratory environment.
Table 3: this compound Handling and Storage Guidelines
| Aspect | Procedure |
| Receiving | Inspect the package for any damage upon arrival. Wear appropriate PPE when opening the package. |
| Preparation | All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood to minimize inhalation risk. |
| Storage | Long-term: Store at -20°C in a tightly sealed container, protected from light. Short-term: Store at 4°C for a few days to weeks. |
| Spill Response | In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontamination solution. |
Table 4: this compound Disposal Plan
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a designated, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a clearly labeled, sealed container for hazardous chemical waste disposal. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Dispose of in a designated hazardous waste container. |
This compound's Mechanism of Action: A Signaling Pathway
This compound functions as an androgen receptor (AR) antagonist. By binding to the AR, it prevents the receptor's translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes. This leads to the downregulation of anti-apoptotic proteins, such as Bcl-2, and the upregulation of pro-apoptotic proteins, including caspases, ultimately culminating in programmed cell death.
Caption: this compound antagonizes the androgen receptor, leading to apoptosis.
Key Experimental Protocols
The following are detailed methodologies for common experiments involving this compound.
In Vitro Cell Viability Assay (LNCaP cells)
This protocol determines the cytotoxic effect of this compound on the androgen-sensitive human prostate cancer cell line, LNCaP.
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Cell Adherence: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and then dilute in culture medium to the final desired concentrations. Replace the existing medium with the this compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT or WST-1 Assay):
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for Apoptotic Markers (Bcl-2 and Cleaved Caspase-3)
This protocol is used to detect changes in the expression of key apoptotic proteins in response to this compound treatment.
-
Cell Culture and Treatment: Culture LNCaP cells in 6-well plates until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
In Vivo Prostate Cancer Xenograft Model
This protocol outlines the establishment of a prostate cancer xenograft model in mice to evaluate the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Cell Preparation: Harvest LNCaP cells and resuspend them in a mixture of culture medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle only.
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the antitumor efficacy of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
